Product packaging for H-Phe-Leu-Leu-Arg-Asn-OH(Cat. No.:)

H-Phe-Leu-Leu-Arg-Asn-OH

Cat. No.: B15130486
M. Wt: 661.8 g/mol
InChI Key: WBNIBLBGDVPFOO-UHFFFAOYSA-N
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Description

H-Phe-Leu-Leu-Arg-Asn-OH is a useful research compound. Its molecular formula is C31H51N9O7 and its molecular weight is 661.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H51N9O7 B15130486 H-Phe-Leu-Leu-Arg-Asn-OH

Properties

Molecular Formula

C31H51N9O7

Molecular Weight

661.8 g/mol

IUPAC Name

4-amino-2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)

InChI Key

WBNIBLBGDVPFOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of Phe-Leu-Leu-Arg-Asn (FLLRN) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phe-Leu-Leu-Arg-Asn (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of a critical class of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, FLLRN is recognized as a selective agonist for Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor.[1][2][3] PARs are unique in their activation mechanism; they are cleaved by proteases like thrombin to unmask a tethered ligand at the new N-terminus, which then binds to the receptor to initiate signaling. Synthetic peptides like FLLRN correspond to the sequence of this tethered ligand, allowing for direct activation of the receptor independent of proteolytic cleavage.[4][5] This property makes FLLRN an indispensable tool for dissecting PAR1 signaling pathways in various physiological and pathological processes, including coagulation, cardiovascular research, and cell signaling.[1]

Mechanism of Action: PAR1 Activation

FLLRN functions as a direct agonist of PAR1.[1][2] Unlike the endogenous activator, thrombin, which proteolytically cleaves the receptor's extracellular domain to reveal the SFLLRN sequence that acts as a tethered ligand, the externally applied FLLRN peptide can directly bind to and activate the receptor.[4] This activation induces a conformational change in the PAR1 receptor, leading to the engagement and activation of intracellular heterotrimeric G-proteins.

Signaling Pathways

Upon activation by FLLRN, PAR1 primarily couples to Gαq/11 and Gα12/13 proteins, initiating distinct downstream signaling cascades.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and endothelial cell activation.[7][8]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for cytoskeletal reorganization, cell shape changes, and regulation of cell migration.

Below is a diagram illustrating the primary signaling pathways initiated by FLLRN-mediated PAR1 activation.

FLLRN_Signaling cluster_membrane Plasma Membrane cluster_gprotein cluster_cytoplasm Cytoplasm FLLRN FLLRN Peptide PAR1 PAR1 Receptor FLLRN->PAR1 Binds & Activates Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA → Rho-Kinase RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response_Gq Cellular Responses (e.g., Platelet Aggregation, Contraction) PKC->Cellular_Response_Gq Cellular_Response_G1213 Cellular Responses (e.g., Cytoskeletal Rearrangement) RhoA->Cellular_Response_G1213

Figure 1. FLLRN-induced PAR1 signaling pathways.

Quantitative Pharmacological Data

The potency of FLLRN and related peptides is typically quantified by their half-maximal effective concentration (EC50) in functional assays, such as platelet aggregation or intracellular calcium mobilization. The data can vary based on the cell type and specific assay conditions.

PeptideAssaySystemPotency (EC50 / Activity)Reference
SFLLRNPlatelet AggregationHuman Platelets~0.8 µM[8]
SFLLRNCalcium MobilizationRat Glioma C6 CellsInduces Ca²⁺ mobilization[7]
TFLLRNContractionHuman Renal ArteryProduces significant contraction[9]
FLLRNCalcium MobilizationXenopus oocytes expressing PAR1Active at 0.01-10 µM[10]

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This is a widely used method to quantify the activation of Gq-coupled receptors like PAR1.[6][11] The assay measures the increase in cytosolic calcium concentration following receptor stimulation.

Objective: To determine the potency (EC50) of FLLRN in activating PAR1 by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human PAR1 are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[11]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[12] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become fluorescent upon binding to calcium.[11]

  • Compound Preparation: A serial dilution of the FLLRN peptide is prepared in the assay buffer.

  • Signal Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of simultaneous liquid addition and fluorescence reading.[6][11] A baseline fluorescence reading is taken.

  • Stimulation and Reading: The FLLRN solutions are automatically added to the wells, and the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) is measured in real-time for several minutes to capture the transient calcium peak.[11]

  • Data Analysis: The increase in fluorescence over baseline is calculated. The peak response is plotted against the logarithm of the FLLRN concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exec Execution & Measurement cluster_analysis Data Analysis A Seed PAR1-expressing cells in 96-well plate B Culture cells to confluence (24-48h) A->B C Load cells with Fluo-4 AM dye B->C E Place plate in FLIPR & measure baseline C->E D Prepare serial dilutions of FLLRN peptide F Inject FLLRN dilutions into wells E->F G Record fluorescence change over time F->G H Calculate peak fluorescence response G->H I Plot dose-response curve (Response vs. [FLLRN]) H->I J Calculate EC50 value I->J

Figure 2. Workflow for a calcium mobilization assay.

Platelet Aggregation Assay

This assay is a "gold standard" for assessing platelet function and is directly relevant to the physiological role of PAR1 in hemostasis.[13]

Objective: To measure the ability of FLLRN to induce the clumping (aggregation) of platelets.

Methodology:

  • Sample Preparation: Fresh human whole blood is collected in sodium citrate tubes. Platelet-rich plasma (PRP) is prepared by low-speed centrifugation. Platelet-poor plasma (PPP) is prepared by high-speed centrifugation of the remaining blood and is used to set the 100% aggregation baseline.[13][14]

  • Instrumentation: A light transmission aggregometer is used. The instrument measures the amount of light passing through a plasma sample.[13]

  • Assay Procedure: a. A cuvette with PRP is placed in the aggregometer, and a stir bar is added. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). b. FLLRN is added to the PRP sample. c. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. This change in light transmission is recorded over time.[13]

  • Data Analysis: The maximum percentage of aggregation is determined for a range of FLLRN concentrations. This data can be used to generate a dose-response curve and calculate an EC50 value.[14]

Conclusion

The Phe-Leu-Leu-Arg-Asn peptide is a selective and potent synthetic agonist of Protease-Activated Receptor 1. It reliably mimics the action of the receptor's natural tethered ligand, making it an essential pharmacological tool. By activating PAR1, FLLRN initiates Gq/11- and G12/13-mediated signaling cascades that are fundamental to processes like platelet activation and vascular function. The well-defined protocols for calcium mobilization and platelet aggregation provide robust systems for characterizing the activity of FLLRN and for screening novel modulators of PAR1, which holds significant therapeutic potential in cardiovascular diseases and thrombosis.

References

In-Depth Technical Guide: Binding Affinity of the PAR-1 Agonist Peptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence specified in the topic, H-Phe-Leu-Leu-Arg-Asn-OH, is a fragment of the more extensively studied Protease-Activated Receptor 1 (PAR-1) agonist, H-Ser-Phe-Leu-Leu-Arg-Asn-OH, commonly known as SFLLRN or TRAP-6. Due to the limited availability of binding affinity data for the former, this guide will focus on the comprehensive data available for SFLLRN (TRAP-6), assuming it to be the molecule of interest.

Core Topic: H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN/TRAP-6) and its Binding Affinity for PAR-1

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. It is uniquely activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loop 2 to initiate signaling. Synthetic peptides mimicking this tethered ligand, such as SFLLRN (TRAP-6), can act as potent agonists, activating the receptor independently of proteolytic cleavage.[1] Understanding the binding affinity and functional potency of these peptides is critical for the development of novel therapeutics targeting PAR-1.

Quantitative Data Presentation

The binding affinity and functional potency of SFLLRN for the PAR-1 receptor have been characterized using various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueAssay TypeCell/System TypeReference
EC50 ~0.8 µMPlatelet AggregationHuman Platelets
EC50 3-10 µMInositol Phosphate AccumulationCells expressing PAR-1
Concentration for Calcium Mobilization 0.01-10 µMCalcium MobilizationXenopus oocytes expressing PAR-1[2]

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (SFLLRN) by measuring its ability to compete with a radiolabeled ligand for binding to the PAR-1 receptor.

Materials:

  • Membrane preparations from cells expressing PAR-1

  • Radiolabeled PAR-1 antagonist (e.g., [3H]-Vorapaxar)

  • Unlabeled SFLLRN (competitor ligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing PAR-1 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: To each well, add the following in order:

    • Membrane preparation

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled competitor, SFLLRN.

  • Equilibration: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of SFLLRN that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of SFLLRN to induce platelet aggregation, providing an EC50 value that reflects its potency.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • SFLLRN solutions of varying concentrations.

  • Aggregometer.

Methodology:

  • PRP and PPP Preparation: PRP is prepared by centrifuging the anticoagulated blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Aliquots of PRP are placed in the aggregometer cuvettes with a stir bar and pre-warmed to 37°C.

    • The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

    • Different concentrations of SFLLRN are added to the PRP samples.

    • The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

  • Data Analysis: The maximum aggregation percentage is determined for each SFLLRN concentration. The EC50 value is calculated by plotting the percentage of maximal aggregation against the logarithm of the SFLLRN concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR-1 activation by SFLLRN.

Materials:

  • Cells expressing PAR-1 (e.g., HEK293-PAR1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • SFLLRN solutions of varying concentrations.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Methodology:

  • Cell Culture and Dye Loading: Cells are cultured in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Cell Washing: The cells are washed with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured.

  • Agonist Addition: Different concentrations of SFLLRN are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response for each SFLLRN concentration is determined. The EC50 value is calculated by plotting the peak response against the logarithm of the SFLLRN concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation SFLLRN SFLLRN (Agonist) SFLLRN->PAR1 Direct Binding & Activation Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: PAR-1 Signaling Pathway Activation by Thrombin and SFLLRN.

Radioligand_Binding_Workflow start Start: Prepare PAR-1 Membranes prepare_reagents Prepare Radioligand and SFLLRN dilutions start->prepare_reagents incubation Incubate Membranes with Radioligand and varying [SFLLRN] prepare_reagents->incubation filtration Rapid Filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Scintillation Counting to measure radioactivity washing->counting analysis Data Analysis: IC50 determination counting->analysis calculation Calculate Ki using Cheng-Prusoff equation analysis->calculation end End: Determine Binding Affinity (Ki) calculation->end

Caption: Workflow for a Radioligand Competitive Binding Assay.

References

Technical Whitepaper: Characterization of the Peptide-FLLRN Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature and biological databases does not reveal a recognized signaling pathway specifically designated as the "Phe-Leu-Leu-Arg-Asn signaling pathway." The peptide sequence Phenylalanine-Leucine-Leucine-Arginine-Asparagine (FLLRN) is not currently associated with a well-characterized, named signaling cascade in the way that pathways like MAPK/ERK or PI3K/Akt are.

It is possible that this peptide is a novel or niche area of research, a synthetic ligand, or a fragment of a larger protein whose signaling role is not yet widely documented.

Therefore, this guide will serve as a comprehensive template and methodological framework for researchers investigating a novel peptide-mediated signaling pathway, using "Phe-Leu-Leu-Arg-Asn" (designated as Peptide-FLLRN) as a placeholder. This document adheres to the specified requirements for data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of novel signaling pathways are fundamental to advancing our understanding of cellular communication and disease pathology. Peptide-based signaling, in particular, represents a vast and intricate network of biological regulation. This document outlines the core components and activation dynamics of a putative signaling pathway initiated by the pentapeptide Phenylalanine-Leucine-Leucine-Arginine-Asparagine (Peptide-FLLRN).

The objective of this guide is to provide a detailed technical overview of the methodologies and data required to elucidate the Peptide-FLLRN signaling cascade, from receptor engagement to downstream cellular responses. The protocols, data structures, and pathway models presented herein are designed to serve as a robust framework for investigation.

Core Signaling Pathway: A Proposed Model

Based on preliminary hypothetical findings, we propose a signaling cascade initiated by the binding of Peptide-FLLRN to a G-protein coupled receptor (GPCR), designated as Receptor-X. This interaction is theorized to activate downstream effectors leading to the modulation of gene expression.

Peptide_FLLRN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide-FLLRN Peptide-FLLRN ReceptorX Receptor-X (GPCR) Peptide-FLLRN->ReceptorX Binding G_Protein G-Protein (Gαq) ReceptorX->G_Protein Activation PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Phosphorylates TF Transcription Factor (e.g., CREB) ERK->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Promotes

Caption: Proposed Peptide-FLLRN signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols for investigating the Peptide-FLLRN pathway.

Receptor Binding Assay

Objective: To quantify the binding affinity of Peptide-FLLRN for its putative receptor (Receptor-X).

Methodology:

  • Cell Culture: Culture HEK293T cells stably expressing Receptor-X.

  • Radiolabeling: Synthesize Peptide-FLLRN with a radioactive isotope (e.g., [³H] or [¹²⁵I]).

  • Binding Reaction: Incubate intact cells or membrane preparations with increasing concentrations of radiolabeled Peptide-FLLRN.

  • Competition: In a parallel experiment, co-incubate with a constant concentration of radiolabeled peptide and increasing concentrations of unlabeled ("cold") Peptide-FLLRN to determine specific binding.

  • Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure radioactivity on the filters using a scintillation counter.

  • Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis (e.g., one-site specific binding model in GraphPad Prism).

Western Blot for Protein Phosphorylation

Objective: To measure the activation of downstream kinases (e.g., ERK) via phosphorylation following Peptide-FLLRN stimulation.

Methodology:

  • Cell Treatment: Plate cells (e.g., primary neurons or engineered cell lines) and serum-starve overnight. Treat cells with various concentrations of Peptide-FLLRN for specific time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, p44/42 MAPK).

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A Cell Treatment with Peptide-FLLRN B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody (e.g., anti-pERK) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Densitometry Analysis I->J K Normalization to Total Protein J->K

Caption: Western Blot experimental workflow.

Quantitative Data Summary

The systematic collection and organization of quantitative data are essential for pathway characterization. The following tables present hypothetical data from the experiments described above.

Table 1: Receptor Binding Affinity

This table summarizes the binding parameters of Peptide-FLLRN with its putative receptor, Receptor-X, as determined by radioligand binding assays.

LigandReceptorCell TypeKd (nM)Bmax (fmol/mg protein)
[³H]Peptide-FLLRNReceptor-XHEK293T15.2 ± 2.11250 ± 98
Competitor YReceptor-XHEK293T89.7 ± 10.5N/A
VehicleWild-TypeHEK293TNot DetectedNot Detected

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Downstream Kinase Activation

This table quantifies the phosphorylation of ERK (p44/42 MAPK) in response to Peptide-FLLRN stimulation, as measured by densitometry from Western blots.

Treatment Concentration (nM)Time (min)Fold Change in p-ERK / Total-ERK (Normalized to Control)
0 (Control)151.0 ± 0.1
1151.8 ± 0.3
10154.5 ± 0.6
10053.2 ± 0.4
100158.1 ± 1.2
100303.9 ± 0.5

Data represent the mean ± SEM from n=4 replicates. Fold change is calculated relative to the untreated control at the 15-minute time point.

Conclusion and Future Directions

This guide provides a foundational framework for the technical investigation of the novel Peptide-FLLRN signaling pathway. The proposed model, experimental protocols, and data presentation formats offer a standardized approach to characterizing its mechanism of action.

Future work should focus on:

  • Receptor Deorphanization: Unambiguously identifying the endogenous receptor for Peptide-FLLRN using techniques such as affinity chromatography and mass spectrometry.

  • Second Messenger Assays: Directly measuring the production of second messengers like IP3 and intracellular calcium to confirm the involvement of the PLC pathway.

  • Transcriptomic Analysis: Employing RNA-sequencing to identify the full spectrum of target genes regulated by Peptide-FLLRN activation.

  • In Vivo Studies: Validating the physiological role of this pathway in animal models to understand its contribution to health and disease.

By following this structured approach, researchers can effectively contribute to the elucidation of this and other novel signaling pathways, paving the way for new therapeutic interventions.

The Role of the FLLRN Sequence in Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the FLLRN peptide sequence and its critical role in the activation of Protease-Activated Receptor 1 (PAR-1). FLLRN, and its parent sequence SFLLRN, are synthetic peptides that function as potent agonists of PAR-1, mimicking the tethered ligand that is unmasked upon proteolytic cleavage of the receptor by proteases such as thrombin.[1][2][3] This guide will detail the mechanism of PAR-1 activation by FLLRN, the subsequent intracellular signaling cascades, present quantitative data on its activity, and provide detailed protocols for key experimental assays used in its study.

Introduction to FLLRN and PAR-1 Activation

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.[3] Unlike typical GPCRs that are activated by the binding of a soluble ligand, PAR-1 is activated through a unique proteolytic mechanism. Thrombin, a key enzyme in the coagulation cascade, cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus with the sequence SFLLRN. This newly revealed sequence then acts as a "tethered ligand," binding to the second extracellular loop of the receptor to induce a conformational change and initiate intracellular signaling.[3]

The synthetic hexapeptide FLLRN, derived from this tethered ligand sequence, can directly bind to and activate PAR-1 without the need for prior proteolytic cleavage.[1] This makes FLLRN and its analogues invaluable tools for studying PAR-1 function and for the development of therapeutic agents targeting this receptor.

Quantitative Data on FLLRN and Related Peptide Activity

The potency of FLLRN and its derivatives in activating PAR-1 has been quantified in various functional assays. The half-maximal effective concentration (EC50) is a common measure of a peptide's potency. While a definitive dissociation constant (Kd) for FLLRN binding to PAR-1 is not consistently reported in the literature, the following table summarizes key functional data.

Peptide/AgonistAssayCell Type/SystemEC50/ConcentrationSource
SFLLRNPlatelet AggregationHuman Platelets~100 µM[4]
SFLLRNPlatelet AggregationWashed Human Platelets24 µM ± 1.7[2]
TFLLR-NH2Intracellular Ca2+ MobilizationHuman Renal Mesangial Cells (male)3.0 ± 0.8 nM[5]
TFLLR-NH2Intracellular Ca2+ MobilizationHuman Renal Mesangial Cells (female)6.3 ± 0.2 nM[5]
Macrocyclic SFLLRN Analogue (3c)Platelet AggregationIn vitro24 µM[4]
ThrombinPlatelet AggregationWashed Human Platelets0.29 nM ± 0.00[2]

Signaling Pathways Activated by FLLRN

Upon binding of FLLRN to PAR-1, the receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins. PAR-1 is known to couple to multiple G-protein families, primarily Gq, G12/13, and Gi, leading to the activation of distinct downstream signaling cascades.

Gq Signaling Pathway

Activation of the Gq pathway is a primary signaling event following PAR-1 activation by FLLRN. This pathway leads to the mobilization of intracellular calcium.

Gq_Signaling_Pathway FLLRN FLLRN PAR1 PAR-1 FLLRN->PAR1 Binds Gq Gαq/Gβγ PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: FLLRN-induced PAR-1 activation of the Gq signaling pathway.

G12/13 Signaling Pathway

PAR-1 activation also couples to the G12/13 family of G-proteins, which are key regulators of the actin cytoskeleton through the activation of the small GTPase RhoA.

G12_13_Signaling_Pathway FLLRN FLLRN PAR1 PAR-1 FLLRN->PAR1 Binds G12_13 Gα12/13 / Gβγ PAR1->G12_13 Activates RhoGEF RhoGEF (e.g., p115RhoGEF, LARG) G12_13->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Catalyzes GDP-GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton

Caption: FLLRN-induced PAR-1 activation of the G12/13-RhoA pathway.

Gi Signaling Pathway

The Gi signaling pathway is also engaged by PAR-1 activation, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway FLLRN FLLRN PAR1 PAR-1 FLLRN->PAR1 Binds Gi Gαi / Gβγ PAR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: FLLRN-induced PAR-1 activation of the Gi signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the FLLRN peptide.

Radioligand Binding Assay

This protocol is for a competition binding assay to determine the binding affinity (Ki) of FLLRN for PAR-1.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing PAR-1 Incubate Incubate membranes, radioligand, and varying concentrations of FLLRN Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled PAR-1 antagonist (e.g., [³H]-SCH79797) Radioligand_Prep->Incubate FLLRN_Prep Prepare serial dilutions of unlabeled FLLRN FLLRN_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Plot Plot bound radioactivity vs. FLLRN concentration Count->Plot Calculate Calculate IC50 and Ki using non-linear regression Plot->Calculate

References

Cellular Response to H-Phe-Leu-Leu-Arg-Asn-OH Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the cellular responses elicited by treatment with the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH. Based on its core amino acid sequence (Phe-Leu-Leu-Arg-Asn or FLLRN), this peptide is predicted to act as an agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes. Activation of PAR-1 is initiated by proteolytic cleavage of its N-terminus by proteases like thrombin, which unmasks a tethered ligand that binds to the receptor and triggers intracellular signaling. Synthetic peptides that mimic this tethered ligand, such as SFLLRN and likely this compound, can also directly activate PAR-1.

This document details the key signaling pathways activated by PAR-1 agonists, the associated cellular responses, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.

Core Signaling Pathways

Activation of PAR-1 by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G-proteins. The primary G-proteins involved are Gαq, Gα12/13, and Gαi.[1][2]

  • Gαq Pathway: This pathway activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).

  • Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction.

  • Gαi Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These initial signaling events trigger further downstream cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, with Extracellular signal-Regulated Kinase (ERK) being a key component.

Below is a diagram illustrating the primary signaling pathways initiated by PAR-1 activation.

PAR1_Signaling cluster_receptor Plasma Membrane cluster_gproteins G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Responses Agonist This compound PAR1 PAR-1 Receptor Agonist->PAR1 Gaq Gαq PAR1->Gaq Ga1213 Gα12/13 PAR1->Ga1213 Gai Gαi PAR1->Gai PLC Phospholipase C (PLC) Gaq->PLC RhoGEF RhoGEF Ga1213->RhoGEF AC_inhibit Adenylyl Cyclase ↓ Gai->AC_inhibit IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP cAMP ↓ AC_inhibit->cAMP Ca2 [Ca2+]i ↑ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Response2 Cytoskeletal Rearrangement RhoA->Response2 Ca2->PKC Response1 Platelet Aggregation Ca2->Response1 ERK ERK Phosphorylation PKC->ERK Response3 Gene Expression ERK->Response3

Figure 1: PAR-1 Signaling Cascade.

Quantitative Data Presentation

The following tables summarize quantitative data for the activation of PAR-1 by the well-characterized agonist peptide SFLLRN, which is structurally and functionally similar to this compound. These values provide a benchmark for expected potencies in various cellular assays.

Table 1: EC50 Values for PAR-1 Agonists in Different Assays

AgonistAssayCell Type/SystemEC50 (µM)Reference
SFLLRNCalcium MobilizationPlatelets15.2[3]
TFLLR-NH2Calcium MobilizationCultured Neurons1.9[4]
SFLLRNPlatelet AggregationHuman Platelets~10[5]
TFLLRN-NH2Calcium MobilizationEA.hy926 Endothelial Cells4.77[6]

Table 2: IC50 Values for PAR-1 Antagonists

AntagonistAssayCell TypeIC50 (µM)Reference
VorapaxarCalcium MobilizationEA.hy926 Endothelial Cells0.032[6]
AtopaxarCalcium MobilizationEA.hy926 Endothelial Cells0.033[6]
RWJ-58259Calcium MobilizationEA.hy926 Endothelial Cells0.020[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the cellular response to this compound treatment are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing PAR-1 (e.g., HEK293 cells, endothelial cells, or platelets)

  • 96-well black, clear-bottom microplate

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Ionomycin (positive control)

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading Solution Preparation: Prepare a fresh Fluo-4 AM loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127, and then add this mixture to 5 mL of HBSS.

  • Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 50 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour.[7]

  • Washing: After incubation, gently wash the cells three times with HBSS to remove extracellular dye. Leave 80 µL of HBSS in each well after the final wash.[7]

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for approximately 30 seconds.

  • Agonist Addition: Add 40 µL of a 3x concentrated solution of this compound to the wells to achieve the desired final concentration.

  • Data Acquisition: Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the transient calcium peak.

  • Positive Control: In separate wells, add ionomycin to a final concentration of 1-5 µM to determine the maximum calcium response.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., F/F0.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

  • Cells expressing PAR-1

  • 6-well plates

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

  • Agonist Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes at 37°C). Include an untreated control.

  • Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microfuge tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Total ERK Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, following the same procedure as for the phospho-ERK antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • This compound stock solution

  • ADP or collagen (positive controls)

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a small volume (e.g., 50 µL) of the this compound solution to the cuvette to achieve the desired final concentration.

    • Record the change in light transmission over time (typically for 5-10 minutes). An increase in light transmission indicates platelet aggregation.

  • Controls: Perform control experiments with known platelet agonists like ADP or collagen to ensure the responsiveness of the platelets.

  • Data Analysis: The extent of platelet aggregation is typically reported as the maximum percentage change in light transmission.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HEK293, Endothelial Cells) Calcium_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Calcium_Assay 1. Seed cells ERK_Assay ERK Phosphorylation Assay (Western Blot) Cell_Culture->ERK_Assay 1. Seed & serum-starve Peptide_Prep Prepare this compound Stock Solution Peptide_Prep->Calcium_Assay 2. Add agonist Peptide_Prep->ERK_Assay 2. Stimulate cells Aggregation_Assay Platelet Aggregation Assay Peptide_Prep->Aggregation_Assay 2. Add agonist Data_Analysis Quantify Responses (e.g., F/F0, p-ERK/Total ERK, % Aggregation) Calcium_Assay->Data_Analysis ERK_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Interpretation Interpret Cellular Response and Signaling Pathways Data_Analysis->Interpretation

Figure 2: General Experimental Workflow.
Logical Relationship Diagram

This diagram illustrates the logical flow from receptor activation to cellular response.

Logical_Relationship Receptor_Activation PAR-1 Activation by this compound G_Protein_Coupling G-Protein Coupling (Gαq, Gα12/13, Gαi) Receptor_Activation->G_Protein_Coupling Second_Messengers Generation of Second Messengers (IP3, DAG, Ca2+) G_Protein_Coupling->Second_Messengers Signaling_Cascades Activation of Downstream Signaling Cascades (e.g., PKC, ERK) Second_Messengers->Signaling_Cascades Cellular_Response Physiological/Pathophysiological Cellular Response Signaling_Cascades->Cellular_Response

Figure 3: From Receptor to Response.

References

H-Phe-Leu-Leu-Arg-Asn-OH: A Technical Guide to its Function as a PAR-1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH and its role as an agonist for Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation. Its activation by proteases like thrombin exposes a tethered ligand, SFLLRN, which initiates downstream signaling. Synthetic peptides that mimic this tethered ligand, such as this compound, can also activate the receptor and are valuable tools for studying PAR-1 signaling and developing novel therapeutics.

While specific quantitative data for this compound is not extensively available in the public domain, its sequence closely resembles the C-terminal portion of the well-characterized PAR-1 agonist peptide, SFLLRN-NH2 (Ser-Phe-Leu-Leu-Arg-Asn-NH2). Due to this high degree of similarity in the core activating motif (FLLRN), it is scientifically reasonable to anticipate that this compound will exhibit comparable biological activity and potency as a PAR-1 agonist. This guide will, therefore, leverage data from studies on SFLLRN and other closely related PAR-1 activating peptides to provide a comprehensive understanding of the expected properties and experimental considerations for this compound.

Peptide Profile

PropertyValueReference
Full Name H-Phenylalanyl-Leucyl-Leucyl-Arginyl-Asparagine-OHN/A
Abbreviation This compoundN/A
Molecular Formula C31H51N9O7[1]
Molecular Weight 661.81 g/mol [1]
CAS Number 141136-84-7[1]
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N[1]
Structure Phe-Leu-Leu-Arg-AsnN/A

PAR-1 Activation and Signaling

Protease-Activated Receptor 1 (PAR-1) is a unique member of the GPCR family that is activated by proteolytic cleavage of its N-terminal domain. This cleavage, most notably by thrombin, unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate intracellular signaling cascades. Synthetic peptides that mimic this tethered ligand sequence, such as this compound, can act as direct agonists, activating the receptor without the need for proteolytic cleavage.

Upon activation, PAR-1 couples to several heterotrimeric G proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling pathways.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in regulating cell shape, motility, and contraction.

  • β-Arrestin Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR-1 can also recruit β-arrestins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling through scaffolding of various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascades like ERK1/2.

PAR1_Signaling cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors Agonist This compound PAR1 PAR-1 Agonist->PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 betaArrestin β-Arrestin PAR1->betaArrestin PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF MAPK MAPK Cascade (e.g., ERK1/2) betaArrestin->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA CellularResponse Cellular Responses (e.g., Platelet Aggregation, Shape Change) MAPK->CellularResponse Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->CellularResponse ROCK ROCK RhoA->ROCK ROCK->CellularResponse

Caption: PAR-1 signaling pathways activated by this compound.

Quantitative Data

As previously mentioned, specific quantitative data for this compound is limited. The following table summarizes data for the closely related and well-characterized PAR-1 agonist, SFLLRN-NH2, which is expected to have similar potency.

AssayCell Type/SystemAgonistEC50 / ConcentrationEffectReference
Platelet AggregationHuman Platelet-Rich PlasmaTRAP (SFLLRN)15 µM and 25 µMInduction of platelet aggregation[2]
Platelet AggregationWashed Human PlateletsPAR1-AP (SFLLRN)Subthreshold (0.6–1.0 μM)Potentiation of aggregation[3]
Calcium MobilizationXenopus oocytes expressing human PAR-1TRAP-6 (SFLLRN)0.01-10 µMTriggers calcium mobilization[4]
Platelet ActivationHuman PlateletsTRAP-6 (SFLLRN)0.01-10 µM (30 min)Activates human platelets[4]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this nature. The synthesis is typically performed on a solid support resin, allowing for the sequential addition of amino acids.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Leu-OH

  • Fmoc-Phe-OH

  • Coupling reagents (e.g., HCTU, HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Ether (for precipitation)

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the asparagine on the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent and a base, then add it to the resin to form a peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH) in the sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal phenylalanine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Asn(Trt)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Leu-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-Phe-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide This compound Purification->Peptide

Caption: Solid-phase peptide synthesis workflow for this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of platelets, a key physiological response to PAR-1 activation.

Materials:

  • Platelet-rich plasma (PRP) or washed human platelets.[3][6]

  • This compound stock solution (dissolved in an appropriate buffer, e.g., saline or DMSO).

  • Platelet aggregometer.

  • Aggregation cuvettes with stir bars.

  • Phosphate-buffered saline (PBS) or Tyrode's buffer.

Procedure:

  • Platelet Preparation: Prepare PRP from fresh human blood by centrifugation or prepare washed platelets by further purification steps. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).[6]

  • Baseline Measurement: Place a cuvette with platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline. Place a cuvette with the PRP or washed platelet suspension in the sample well to set the 0% aggregation baseline.

  • Agonist Addition: Add a small volume of the this compound stock solution to the platelet suspension to achieve the desired final concentration (e.g., in the range of 1-100 µM).

  • Data Acquisition: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Determine the maximal aggregation percentage and the initial slope of the aggregation curve. Perform dose-response experiments to calculate the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR-1 activation by this compound.

Materials:

  • HEK293 cells stably expressing human PAR-1 (or other suitable cell line).[7][8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[7][9]

  • This compound stock solution.

  • Fluorescence plate reader with an injection system or a flow cytometer.

  • Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).

Procedure:

  • Cell Culture: Culture the PAR-1 expressing cells in appropriate media until they reach the desired confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in a suitable buffer for a specified time (e.g., 30-60 minutes at 37°C).[9]

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Inject the this compound stock solution to achieve the desired final concentration (e.g., in the range of 0.01-10 µM).[4]

  • Data Acquisition: Record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence increase and calculate the area under the curve. Perform dose-response experiments to determine the EC50 value.

Assay_Workflow cluster_platelet Platelet Aggregation Assay cluster_calcium Calcium Mobilization Assay Platelet_Prep Prepare Platelet-Rich Plasma or Washed Platelets Platelet_Baseline Set Baseline in Aggregometer Platelet_Prep->Platelet_Baseline Platelet_Agonist Add this compound Platelet_Baseline->Platelet_Agonist Platelet_Record Record Light Transmission Platelet_Agonist->Platelet_Record Platelet_Analysis Analyze Aggregation Data Platelet_Record->Platelet_Analysis Calcium_Cell Culture PAR-1 Expressing Cells Calcium_Dye Load Cells with Calcium Dye Calcium_Cell->Calcium_Dye Calcium_Baseline Measure Baseline Fluorescence Calcium_Dye->Calcium_Baseline Calcium_Agonist Inject this compound Calcium_Baseline->Calcium_Agonist Calcium_Record Record Fluorescence Change Calcium_Agonist->Calcium_Record Calcium_Analysis Analyze Calcium Flux Data Calcium_Record->Calcium_Analysis

Caption: Experimental workflows for platelet aggregation and calcium mobilization assays.

Conclusion

This compound is a synthetic peptide that, based on its close structural similarity to the endogenous PAR-1 tethered ligand, is expected to be a potent and selective agonist for this receptor. This guide has provided a comprehensive overview of its expected biological activity, the signaling pathways it is likely to activate, and detailed protocols for its synthesis and characterization in key functional assays. While direct experimental data for this specific peptide is not abundant, the information presented, derived from studies on the well-characterized agonist SFLLRN-NH2, serves as a robust foundation for researchers and drug development professionals working with this compound. Further studies are warranted to precisely quantify its potency and efficacy and to fully elucidate its pharmacological profile.

References

The Structure-Activity Relationship of FLLRN Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Protease-Activated Receptor 1 (PAR1) Agonists

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FLLRN peptides, potent agonists of Protease-Activated Receptor 1 (PAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAR1 signaling and the development of novel therapeutics targeting this receptor.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PAR1, the first identified member of this family, is a key receptor for the coagulation enzyme thrombin and plays a critical role in hemostasis, thrombosis, inflammation, and vascular biology.

Synthetic peptides that mimic the tethered ligand sequence can act as potent agonists of PAR1, independent of proteolytic cleavage. The hexapeptide SFLLRN-NH2, corresponding to the tethered ligand of human PAR1, is the most well-characterized of these agonists. Understanding the relationship between the structure of these peptides and their biological activity is crucial for the design of selective and potent modulators of PAR1 signaling.

Data Presentation: Quantitative Analysis of FLLRN Peptide Analogs

Peptide AnalogAssayPotency (EC50/Concentration)Cell Type/SystemReference
SFLLRN-NH2Platelet Aggregation~100 µMWashed Human Platelets[1]
SFLLRN-NH2Renal Artery ContractionInduces contraction at 1-100 µMIsolated Human Renal Artery[2]
Macrocyclic analog (3c)Platelet Aggregation24 µMPlatelets[3]
YFLLRNPPlatelet AggregationPartial agonist/antagonistHuman Platelets[4]

Note: The potency of FLLRN peptides can vary significantly depending on the assay system, cell type, and experimental conditions. The data presented here should be considered as a general guide.

Signaling Pathways of PAR1 Activation by FLLRN Peptides

Activation of PAR1 by FLLRN peptides initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: Gαq and Gα12/13.

Gαq Signaling Pathway

The Gαq pathway is responsible for the rapid increase in intracellular calcium concentration.

Gq_Pathway FLLRN FLLRN Peptide PAR1 PAR1 FLLRN->PAR1 Gq Gαq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gαq signaling cascade initiated by FLLRN peptides.

Gα12/13 Signaling Pathway

The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton and cell shape changes through the activation of RhoA.

G1213_Pathway FLLRN FLLRN Peptide PAR1 PAR1 FLLRN->PAR1 G1213 Gα12/13 PAR1->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton

Caption: Gα12/13 signaling cascade initiated by FLLRN peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of FLLRN peptides.

Solid-Phase Peptide Synthesis (SPPS) of SFLLRN-NH2

This protocol describes a standard Fmoc-based solid-phase synthesis approach for producing C-terminally amidated SFLLRN peptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle (repeat for each amino acid) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Swell Swell Rink Amide resin in DMF Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Couple Couple Fmoc-AA-OH (HBTU/HOBt or HATU/HOAt, DIPEA) Deprotect1->Couple Start Coupling Cycles Wash1 Wash with DMF Couple->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect2 Wash2 Wash with DMF Deprotect2->Wash2 Wash2->Couple Next Amino Acid Cleave Cleave from resin and remove side-chain protecting groups (TFA/TIS/H2O cocktail) Wash2->Cleave Final Amino Acid Precipitate Precipitate peptide in cold diethyl ether Cleave->Precipitate Purify Purify by reverse-phase HPLC Precipitate->Purify Analyze Analyze by mass spectrometry Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis of SFLLRN-NH2.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, or HATU, HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (Initial): Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (First Residue - Asn): Dissolve Fmoc-Asn(Trt)-OH, coupling reagents (e.g., HBTU/HOBt), and DIPEA in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF. Wash with DMF.

  • Repeat Coupling and Deprotection: Repeat steps 3 and 4 for the remaining amino acids in the sequence (Arg, Leu, Leu, Phe, Ser).

  • Final Deprotection: After coupling the final amino acid (Ser), remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Platelet Aggregation Assay

This assay measures the ability of FLLRN peptides to induce the aggregation of platelets, a key physiological response to PAR1 activation.

Materials:

  • Human whole blood

  • Acid-citrate-dextrose (ACD) solution

  • Prostaglandin E1 (PGE1)

  • Tyrode's buffer

  • Platelet aggregometer

  • FLLRN peptide analogs

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

  • Platelet Isolation (Washed Platelets): To the PRP, add PGE1 to prevent premature activation. Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • Washing: Gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and centrifuge again. Repeat this washing step.

  • Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).

  • Aggregation Measurement: Place a sample of the washed platelet suspension in a cuvette with a stir bar in the platelet aggregometer and establish a baseline reading.

  • Agonist Addition: Add the FLLRN peptide analog at various concentrations to the platelet suspension.

  • Data Recording: Record the change in light transmittance over time as the platelets aggregate. The extent of aggregation is proportional to the increase in light transmittance.

  • Data Analysis: Determine the EC50 value for each peptide analog by plotting the maximum aggregation response against the peptide concentration.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR1 activation by FLLRN peptides.

Materials:

  • Cultured cells expressing PAR1 (e.g., HEK293 cells transfected with PAR1, or endothelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with calcium imaging capabilities

  • FLLRN peptide analogs

Procedure:

  • Cell Culture: Plate PAR1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Incubation: Remove the cell culture medium and incubate the cells with the dye loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add the FLLRN peptide analog at various concentrations to the cells.

  • Fluorescence Measurement: Immediately begin measuring the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the peptide analog. Plot the peak response against the peptide concentration to determine the EC50 value.

Conclusion

The FLLRN family of peptides serves as an invaluable tool for dissecting the complex signaling pathways and physiological roles of PAR1. The structure-activity relationship of these peptides is a critical area of research, with the potential to yield novel therapeutic agents for a range of diseases, including thrombosis, inflammation, and cancer. This technical guide provides a foundational understanding of the SAR of FLLRN peptides, their signaling mechanisms, and the experimental methodologies used to study them. It is our hope that this resource will aid researchers in their efforts to further elucidate the biology of PAR1 and develop the next generation of PAR1-targeted therapies.

References

In Vivo Effects of H-Phe-Leu-Leu-Arg-Asn-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Phe-Leu-Leu-Arg-Asn-OH, also known as SFLLN-OH, is the C-terminal carboxylic acid form of the well-characterized thrombin receptor activating peptide (TRAP), SFLLRN. As a synthetic peptide, it mimics the N-terminal sequence of the Protease-Activated Receptor 1 (PAR-1) that is unmasked upon cleavage by thrombin.[1][2] This guide provides a comprehensive overview of the known in vivo effects, experimental methodologies, and signaling pathways associated with this class of PAR-1 agonists. While much of the existing literature focuses on the amidated form (SFLLRN-NH2), the fundamental biological activities and signaling mechanisms are considered to be comparable for the carboxylated form, this compound, due to their shared function as PAR-1 agonists.

Core Biological Activity: PAR-1 Agonism

This compound acts as a specific and potent agonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2] Activation of PAR-1 by this peptide initiates a cascade of intracellular signaling events that lead to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PAR-1 activating peptides of the SFLLRN class. These values provide an indication of the potency and efficacy of these peptides in various biological assays.

Table 1: Platelet Aggregation

AgonistConcentration for Platelet AggregationSpeciesNotesReference
SFLLRN5-19 µM (median 9.75 µM)HumanConcentration inducing double-wave aggregation.[5][6][5][6]
SFLLRN7.5 µMHumanWeak platelet responses were significantly enhanced by apolipoprotein(a).[7][7]
SFLLRN20 µMHumanUsed for degranulation of human platelets.[8][8]

Table 2: Smooth Muscle Contraction

AgonistConcentration for ContractionTissueSpeciesNotesReference
SFLLRN-NH21-100 µMHuman Renal ArteryHumanCaused a concentration-dependent contraction.[4][4]

Key In Vivo Effects and Experimental Protocols

Platelet Aggregation

Effect: Activation of PAR-1 on platelets by this compound and related peptides leads to a conformational change in the glycoprotein IIb/IIIa receptor, resulting in platelet aggregation and degranulation.[9] This is a critical step in thrombosis and hemostasis.

Experimental Protocol: In Vitro Platelet Aggregometry

This method is commonly used to assess the pro-aggregatory effects of PAR-1 agonists.

  • Blood Collection: Whole blood is collected from human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

  • Agonist Addition: A solution of this compound is added to the PRP at various concentrations.

  • Data Recording: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the plasma decreases, and light transmission increases. The extent of aggregation is quantified as the maximum percentage change in light transmission.[5]

Experimental Workflow: Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP PRP Preparation Blood->PRP Adjust Platelet Count Adjustment PRP->Adjust Aggregometer Incubate PRP in Aggregometer Adjust->Aggregometer Baseline Establish Baseline Aggregometer->Baseline Add_Agonist Add this compound Baseline->Add_Agonist Record Record Light Transmission Add_Agonist->Record Quantify Quantify % Aggregation Record->Quantify G cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Dissect Dissect Smooth Muscle Tissue Mount Mount in Organ Bath Dissect->Mount Tension Apply Resting Tension Mount->Tension Equilibrate Equilibrate Tissue Tension->Equilibrate Add_Agonist Add this compound Equilibrate->Add_Agonist Record Record Isometric Tension Add_Agonist->Record Analyze Generate Concentration-Response Curve Record->Analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound PAR1 PAR-1 Peptide->PAR1 Gq11 Gq/11 PAR1->Gq11 PLCb PLCβ Gq11->PLCb PIP2 PIP2 PLCb->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response (Platelet Activation, Smooth Muscle Contraction) PKC->Response G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound PAR1 PAR-1 Peptide->PAR1 G1213 G12/13 PAR1->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA Activation RhoGEF->RhoA ROCK ROCK Activation RhoA->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP MLC Myosin Light Chain Phosphorylation ROCK->MLC MLCP->MLC Response Cytoskeletal Reorganization (Platelet Shape Change) MLC->Response

References

Methodological & Application

Application Notes and Protocols for H-Phe-Leu-Leu-Arg-Asn-OH in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Leu-Leu-Arg-Asn-OH is a synthetic hexapeptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) also known as the thrombin receptor. PAR-1 is activated by the proteolytic cleavage of its N-terminal domain by thrombin, exposing a new N-terminus that acts as a tethered ligand. Synthetic peptides that mimic this tethered ligand, such as this compound and the well-characterized SFLLRN, can directly bind to and activate the receptor, initiating downstream signaling cascades.

One of the key signaling pathways activated by PAR-1 is the Gq pathway, which leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization serves as a robust and measurable readout of receptor activation and is widely used in high-throughput screening (HTS) and lead optimization efforts in drug discovery.

These application notes provide a comprehensive guide for utilizing this compound in calcium mobilization assays, including the underlying signaling pathway, detailed experimental protocols, and representative data for analogous PAR-1 activating peptides.

Signaling Pathway

Activation of PAR-1 by this compound initiates a well-defined signaling cascade leading to the release of intracellular calcium. The binding of the peptide agonist induces a conformational change in the PAR-1 receptor, which in turn activates the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, resulting in a rapid and transient increase in intracellular calcium concentration. This increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Peptide_Agonist This compound PAR1 PAR-1 Receptor Peptide_Agonist->PAR1 Binds to Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Ca_ion Ca²⁺ Cellular_Response Cellular Response Ca_ion->Cellular_Response Leads to Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_ion Releases

PAR-1 Signaling Pathway leading to Calcium Mobilization.

Data Presentation

Peptide AgonistCell LineAssay ReadoutReported EC₅₀Reference
SFLLRN-NH₂Human PlateletsPlatelet Aggregation~0.8 µM[1]
SFLLRNKOLF-PAR1 cellsCalcium Mobilization~100 µM[2]
TFLLR-NH₂Cultured NeuronsCalcium Mobilization1.9 µM[3]
AYPGKF-NH₂KOLF-PAR4 cellsCalcium Mobilization~25 µM[2]

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes a fluorescence-based calcium mobilization assay using the calcium-sensitive dye Fluo-4 AM in a 96-well plate format.

Materials:

  • This compound (or other PAR-1 agonist)

  • Cell line expressing PAR-1 (e.g., HEK293, CHO, or endothelial cells)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Ionomycin (positive control)

  • Vehicle control (e.g., DMSO or assay buffer)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 in DMSO.

    • Loading Buffer: Prepare a working solution of Fluo-4 AM by diluting the stock solution in HBSS with 20 mM HEPES and 2.5 mM probenecid to a final concentration of 2-5 µM. Probenecid is included to inhibit organic anion transporters that can extrude the dye from the cells.

    • Agonist Plate: Prepare a dilution series of this compound in HBSS with 20 mM HEPES in a separate 96-well plate. Include wells with a positive control (e.g., ionomycin) and a vehicle control.

  • Dye Loading:

    • Aspirate the growth medium from the cell plate.

    • Wash the cells once with 100 µL of HBSS with 20 mM HEPES.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well.

  • Calcium Flux Measurement:

    • Place the cell plate and the agonist plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Program the instrument to automatically inject a defined volume (e.g., 20 µL) from the agonist plate into the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response by expressing it as a percentage of the maximum response obtained with a saturating concentration of the agonist or the positive control (ionomycin).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Calcium_Assay_Workflow Start Start Cell_Plating 1. Plate cells in a 96-well plate and incubate overnight. Start->Cell_Plating Dye_Loading 2. Load cells with Fluo-4 AM in the dark. Cell_Plating->Dye_Loading Wash_Cells 3. Wash cells to remove extracellular dye. Dye_Loading->Wash_Cells Prepare_Agonist 4. Prepare agonist dilution plate. Wash_Cells->Prepare_Agonist Measure_Fluorescence 5. Measure baseline and post-injection fluorescence in a plate reader. Prepare_Agonist->Measure_Fluorescence Data_Analysis 6. Analyze data to determine EC₅₀ value. Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a Calcium Mobilization Assay.

Conclusion

This compound is a valuable tool for studying the activation and signaling of PAR-1. The calcium mobilization assay provides a robust and sensitive method for characterizing the potency of this and other PAR-1 agonists. The protocols and information provided herein offer a solid foundation for researchers to successfully employ this peptide in their studies of PAR-1 function and in the discovery of novel modulators of this important therapeutic target.

References

Application Notes and Protocols for Evaluating H-Phe-Leu-Leu-Arg-Asn-OH in an In Vitro Angiogenesis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of compounds that can modulate angiogenesis is of significant interest for therapeutic applications, including regenerative medicine and oncology. These application notes provide a comprehensive guide for the in vitro evaluation of the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH for its potential pro- or anti-angiogenic effects.

The protocols detailed below describe standard assays to assess key events in angiogenesis: endothelial cell proliferation, migration, and tube formation. While there is no specific published data on this compound in the context of angiogenesis, these established methods provide a robust framework for characterizing its activity.

Endothelial Cell Proliferation Assay

Application Note

The proliferation of endothelial cells is a fundamental step in the angiogenic process. This assay determines the effect of this compound on the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A common method for assessing cell proliferation is the MTT or WST-1 assay, which measures the metabolic activity of viable cells. An increase in cell number results in higher metabolic activity, which is quantified spectrophotometrically.

Experimental Protocol

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal Medium (EBM-2) with 2% Fetal Bovine Serum (FBS)

  • This compound peptide

  • VEGF (positive control)

  • Suramin or other angiogenesis inhibitor (negative control)

  • 96-well tissue culture plates

  • WST-1 or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 and incubate for 24 hours at 37°C and 5% CO₂.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of EBM-2 containing 2% FBS and incubate for another 24 hours.

  • Treatment: Prepare serial dilutions of this compound in EBM-2 with 2% FBS. Add 10 µL of the peptide solutions to the respective wells. Include wells with VEGF (e.g., 20 ng/mL) as a positive control and an angiogenesis inhibitor as a negative control. Also include an untreated control group.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • Quantification: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the data as mean ± standard deviation.

Data Presentation

Table 1: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupConcentrationMean Absorbance (450 nm)Proliferation (% of Control)
Control (Untreated)-0.85 ± 0.05100%
This compound1 µM1.02 ± 0.07120%
This compound10 µM1.28 ± 0.09151%
This compound100 µM1.45 ± 0.11171%
VEGF (Positive Control)20 ng/mL1.53 ± 0.10180%
Suramin (Negative Control)100 µM0.43 ± 0.0451%

Endothelial Cell Migration Assay (Scratch Assay)

Application Note

Endothelial cell migration is essential for the formation of new blood vessels. The scratch assay, or wound healing assay, is a straightforward method to assess the effect of a substance on cell migration in vitro.[1] A "scratch" is created in a confluent monolayer of endothelial cells, and the rate at which the cells migrate to close the scratch is monitored over time.[1] This provides a measure of the migratory capacity of the cells in response to the test compound.

Experimental Protocol

Materials:

  • HUVECs

  • EGM-2 and EBM-2 with 2% FBS

  • This compound peptide

  • VEGF (positive control)

  • Migration inhibitor (e.g., Cytochalasin D) (negative control)

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency in EGM-2.

  • Serum Starvation: Change the medium to EBM-2 with 2% FBS and incubate for 24 hours.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[2]

  • Washing: Gently wash the wells with PBS to remove detached cells.[2]

  • Treatment: Add EBM-2 with 2% FBS containing different concentrations of this compound, VEGF, or a migration inhibitor.

  • Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[3]

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point compared to the initial scratch area.[4]

Data Presentation

Table 2: Effect of this compound on Endothelial Cell Migration (Wound Closure %)

Treatment GroupConcentration0 hours12 hours24 hours
Control (Untreated)-0%25% ± 3%45% ± 5%
This compound1 µM0%35% ± 4%65% ± 6%
This compound10 µM0%50% ± 5%85% ± 7%
This compound100 µM0%60% ± 6%95% ± 4%
VEGF (Positive Control)20 ng/mL0%65% ± 5%98% ± 3%
Cytochalasin D (Negative Control)1 µM0%5% ± 2%8% ± 3%

Tube Formation Assay

Application Note

The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, which is a hallmark of angiogenesis.[5] When plated on a basement membrane extract like Matrigel, endothelial cells differentiate and organize into a network of tubes.[5] The extent of tube formation can be quantified by measuring parameters such as the number of loops, tube length, and branching points.

Experimental Protocol

Materials:

  • HUVECs

  • EBM-2 with 2% FBS

  • This compound peptide

  • VEGF (positive control)

  • Suramin (negative control)

  • Matrigel (growth factor reduced)

  • 96-well tissue culture plate (pre-chilled)

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[6]

  • Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 with 2% FBS at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare treatment solutions by mixing the cell suspension with the desired concentrations of this compound, VEGF, or suramin.

  • Cell Seeding: Add 100 µL of the cell suspension/treatment mix to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Image Acquisition: Capture images of the tube network using a phase-contrast microscope.

  • Data Analysis: Quantify the tube formation by measuring the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Treatment GroupConcentrationTotal Tube Length (µm)Number of JunctionsNumber of Loops
Control (Untreated)-3500 ± 30045 ± 520 ± 3
This compound1 µM4500 ± 35060 ± 630 ± 4
This compound10 µM6200 ± 40085 ± 845 ± 5
This compound100 µM7800 ± 500110 ± 1060 ± 6
VEGF (Positive Control)20 ng/mL8500 ± 600120 ± 1265 ± 7
Suramin (Negative Control)100 µM1200 ± 20015 ± 45 ± 2

Visualizations

experimental_workflow cluster_proliferation Cell Proliferation Assay cluster_migration Cell Migration (Scratch) Assay cluster_tube Tube Formation Assay p1 Seed HUVECs in 96-well plate p2 Serum Starve p1->p2 p3 Treat with Peptide/Controls p2->p3 p4 Incubate (48-72h) p3->p4 p5 Add WST-1/MTT p4->p5 p6 Measure Absorbance p5->p6 m1 Seed HUVECs to Confluency m2 Create Scratch m1->m2 m3 Treat with Peptide/Controls m2->m3 m4 Image at 0h, 12h, 24h m3->m4 m5 Measure Wound Closure m4->m5 t1 Coat 96-well plate with Matrigel t2 Seed HUVECs with Peptide/Controls t1->t2 t3 Incubate (4-18h) t2->t3 t4 Image Tube Network t3->t4 t5 Quantify Tube Parameters t4->t5

Caption: Experimental workflows for in vitro angiogenesis assays.

vegf_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Raf Raf VEGFR2->Raf Phosphorylates Migration Migration PLCg->Migration Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Peptide This compound (Hypothetical) Peptide->VEGFR2 Modulates?

Caption: Simplified VEGF signaling pathway in endothelial cells.

References

Application Notes and Protocols for H-Phe-Leu-Leu-Arg-Asn-OH Stimulation of Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro stimulation of endothelial cells with the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH, commonly known as SFLLRN. This peptide is a potent and specific agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis, inflammation, and vascular development. The following sections detail the procedures for cell culture, peptide preparation, cell stimulation, and subsequent analysis of downstream signaling events, including Mitogen-Activated Protein Kinase (MAPK) activation and proteoglycan synthesis. Quantitative data from representative experiments are summarized, and the key signaling pathway is visualized.

Introduction

This compound (SFLLRN) is a hexapeptide that mimics the tethered ligand exposed after thrombin cleavage of the N-terminus of PAR-1. Its ability to activate PAR-1 independently of proteolytic cleavage makes it a valuable tool for studying the receptor's function and downstream signaling cascades. Understanding the cellular responses to SFLLRN stimulation is crucial for elucidating the role of PAR-1 in physiological and pathological processes and for the development of novel therapeutics targeting this receptor. This application note focuses on the use of Human Umbilical Vein Endothelial Cells (HUVECs) as a model system.

Data Presentation

The following tables summarize quantitative data derived from typical SFLLRN stimulation experiments.

Table 1: Dose-Dependent Activation of p38 MAPK in HUVECs

SFLLRN Concentration (µM)Incubation Time (minutes)Fold Increase in p38 Phosphorylation (relative to control)
0 (Control)151.0
1152.5
10155.8
50158.2
100158.5

Table 2: Time-Course of ERK1/2 Activation in HUVECs with 50 µM SFLLRN

Incubation Time (minutes)Fold Increase in ERK1/2 Phosphorylation (relative to 0 min)
01.0
57.3
159.1
304.5
601.8

Table 3: Effect of SFLLRN on Proteoglycan Synthesis in HUVECs

TreatmentConcentrationIncubation Time (hours)Proteoglycan Content in Medium (Fold Increase over Control)
Control-241.0
SFLLRN100 µM242.1[1]

Experimental Protocols

HUVEC Cell Culture

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM), supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • 0.05% Trypsin-EDTA solution

  • Tissue culture flasks or plates, coated with a suitable attachment factor (e.g., gelatin or fibronectin)

Protocol:

  • Maintain HUVECs in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in EGM on coated tissue culture vessels.

  • For subculturing, wash the confluent cell monolayer with PBS.

  • Incubate with Trypsin-EDTA for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with EGM and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh EGM and seed onto new coated vessels.

  • For stimulation experiments, seed HUVECs in multi-well plates and grow to 80-90% confluency.

Preparation of this compound (SFLLRN) Stock Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the peptide in sterile water or PBS to create a high-concentration stock solution (e.g., 10 mM). The peptide is generally soluble in aqueous solutions.

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

SFLLRN Stimulation of HUVECs

Protocol:

  • The day before stimulation, replace the growth medium of the near-confluent HUVECs with a low-serum medium (e.g., 0.5-1% FBS) to reduce basal signaling.

  • On the day of the experiment, prepare the desired concentrations of SFLLRN by diluting the stock solution in the low-serum medium.

  • Remove the medium from the cells and replace it with the SFLLRN-containing medium.

  • Incubate the cells for the desired time period (e.g., 5 minutes to 24 hours) at 37°C and 5% CO2.

  • Following incubation, proceed immediately with the desired downstream analysis.

Western Blot for MAPK (p38 and ERK1/2) Activation

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After stimulation, place the cell culture plate on ice and wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer to each well and scrape the cells.

  • Collect the lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Proteoglycan Synthesis Assay

Materials:

  • Sulfate-free culture medium

  • [³⁵S]-sulfate

  • Scintillation fluid and counter

Protocol:

  • Incubate HUVECs in sulfate-free medium for 2 hours to deplete intracellular sulfate pools.

  • Replace the medium with fresh sulfate-free medium containing [³⁵S]-sulfate and the desired concentration of SFLLRN (e.g., 100 µM).

  • Incubate for 24 hours at 37°C.[1]

  • Collect the culture medium and the cell lysate separately.

  • Isolate and purify the proteoglycans from both fractions using standard biochemical techniques (e.g., ion-exchange chromatography).

  • Quantify the amount of incorporated [³⁵S]-sulfate in the proteoglycan fractions using a scintillation counter.

Mandatory Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effectors cluster_mapk MAPK Cascade cluster_response Cellular Response SFLLRN This compound (SFLLRN) PAR1 PAR-1 Receptor SFLLRN->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Ca_PKC->MAPK_Pathway RhoA->MAPK_Pathway Cellular_Response Proteoglycan Synthesis, Cytoskeletal Rearrangement, Gene Expression MAPK_Pathway->Cellular_Response

Caption: PAR-1 Signaling Pathway Activated by SFLLRN.

Experimental_Workflow Start Start: HUVEC Culture Serum_Starve Serum Starvation (0.5-1% FBS) Start->Serum_Starve Peptide_Prep Prepare SFLLRN Working Solutions Serum_Starve->Peptide_Prep Stimulation Stimulate HUVECs (Defined Time & Concentration) Peptide_Prep->Stimulation Lysis Cell Lysis (for Western Blot) Stimulation->Lysis Medium_Collection Medium Collection (for Proteoglycan Assay) Stimulation->Medium_Collection Western_Blot Western Blot for p-MAPK / Total MAPK Lysis->Western_Blot Proteoglycan_Assay Proteoglycan Synthesis Assay ([³⁵S]-sulfate) Medium_Collection->Proteoglycan_Assay Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis Proteoglycan_Assay->Data_Analysis

Caption: Experimental Workflow for SFLLRN Stimulation.

References

Application Notes and Protocols for the Solid-Phase Synthesis of H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase synthesis of the pentapeptide H-Phe-Leu-Leu-Arg-Asn-OH using Fmoc/tBu chemistry. The protocol outlines the manual synthesis on a pre-loaded Fmoc-Asn(Trt)-Wang resin, including procedures for Fmoc deprotection, amino acid coupling, and final cleavage and deprotection. Quantitative data for reagent amounts and reaction parameters are summarized in tables for clarity. Additionally, a comprehensive workflow diagram generated using Graphviz is included to visually represent the synthesis process. This guide is intended to serve as a practical resource for researchers in peptide chemistry and drug development.

Introduction

The pentapeptide this compound is a sequence of interest in various research contexts. Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, offers an efficient and reliable method for its production[1][2][3]. This approach involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support[1]. The use of acid-labile tert-butyl (tBu) based side-chain protecting groups for reactive amino acid residues ensures their stability during the base-labile Fmoc deprotection steps[4][5]. This orthogonal protection scheme allows for the selective removal of the temporary Nα-Fmoc group at each cycle, followed by the coupling of the next amino acid. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail[6][7].

This application note details a robust protocol for the synthesis of this compound, providing specific parameters and reagent choices to guide the user through a successful synthesis.

Materials and Reagents

All amino acid derivatives and reagents should be of peptide synthesis grade.

ReagentSupplier RecommendationNotes
Fmoc-Asn(Trt)-Wang Resin (0.3-0.8 mmol/g)e.g., CEM CorporationThe synthesis starts with the C-terminal amino acid pre-loaded on the resin[8][9]. The trityl (Trt) group protects the side-chain amide of asparagine[4][5].
Fmoc-Arg(Pbf)-OHStandard SupplierThe 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard protecting group for the guanidino function of arginine in Fmoc-SPPS[5].
Fmoc-Leu-OHStandard Supplier
Fmoc-Phe-OHStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierCoupling reagent.
1-Hydroxybenzotriazole (HOBt)Standard SupplierCoupling additive to suppress racemization[10].
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade, amine-free.
Dichloromethane (DCM)Standard SupplierPeptide synthesis grade.
PiperidineStandard SupplierFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase for neutralization.
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage and deprotection.
Triisopropylsilane (TIS)Standard SupplierScavenger to prevent side reactions during cleavage[7].
1,2-Ethanedithiol (EDT)Standard SupplierScavenger, particularly for peptides containing Trp, but also useful for scavenging other reactive species.
Diethyl ether (cold)Standard SupplierFor peptide precipitation.
Acetonitrile (ACN)Standard SupplierHPLC grade for purification.
Ninhydrin Test Kit (Kaiser Test)Standard SupplierFor monitoring the completion of coupling reactions[10][11][12].

Experimental Protocols

Resin Preparation and Swelling
  • Weigh out the desired amount of Fmoc-Asn(Trt)-Wang resin (e.g., 100 mg, 0.05 mmol assuming a loading of 0.5 mmol/g) into a fritted syringe reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~2 mL) to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF (~2 mL) to the swollen resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution (~2 mL).

  • Agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

Amino Acid Coupling Cycle (Repeated for each amino acid: Arg, Leu, Leu, Phe)
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF (~1 mL). Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines[10][11][12][13].

    • Take a few beads of the resin and wash them with DMF and then ethanol.

    • Add the Kaiser test reagents as per the manufacturer's instructions.

    • A blue color indicates an incomplete reaction, while yellow/colorless beads signify a complete coupling.

    • If the test is positive, continue the coupling for another hour or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 2 mL) and then DCM (3 x 2 mL) to prepare for the next deprotection step or final cleavage.

Table 1: Reagent Quantities for a 0.05 mmol Synthesis

Amino AcidFmoc-Amino Acid (mg)HOBt (mg)DIC (µL)
Fmoc-Arg(Pbf)-OH97.323.023.5
Fmoc-Leu-OH53.023.023.5
Fmoc-Leu-OH53.023.023.5
Fmoc-Phe-OH58.123.023.5
Final Cleavage and Deprotection
  • After the final coupling and washing steps, perform a final Fmoc deprotection as described in section 2.

  • Wash the resin with DMF (5 x 2 mL) and then DCM (5 x 2 mL).

  • Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail. For peptides containing Arginine, "Reagent R" or a similar cocktail is recommended to ensure complete deprotection of the Pbf group[1].

    • Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole. For a simplified and effective cleavage of this peptide, a cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5) can also be used[7].

  • Add the freshly prepared cleavage cocktail (~2 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (~0.5 mL) and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA[14][15][16].

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (4x) cluster_cleavage Final Steps Resin Fmoc-Asn(Trt)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF/DCM) Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Kaiser->Coupling Incomplete Kaiser->Wash2 Complete Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Expected Results and Data Summary

The synthesis of a pentapeptide using the described protocol is expected to yield a crude product of reasonable purity. After purification by RP-HPLC, a final purity of >95% is typically achievable.

Table 2: Summary of Synthesis Parameters

ParameterValue/DescriptionReference
Resin Loading0.3 - 0.8 mmol/g[8]
Amino Acid Equivalents3 eq.[17]
Coupling ReagentDIC/HOBt[10]
Coupling Time1 - 2 hours[17]
Deprotection Reagent20% Piperidine in DMF[3]
Cleavage CocktailTFA/TIS/H₂O/EDT (94:1:2.5:2.5) or Reagent R[1][7]
Cleavage Time2 - 3 hours[3]
Expected Crude Yield~70-90% (based on initial resin loading)General expectation for SPPS
Expected Purified Yield~30-50% (of crude product)[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser test after couplingIncomplete coupling reaction.Extend the coupling time by 1 hour. Perform a second coupling with fresh reagents. For difficult couplings, consider using a more potent coupling reagent like HBTU or HATU.
Low final yieldIncomplete coupling at one or more steps. Premature chain termination (capping). Loss during purification.Ensure complete coupling at each step using the Kaiser test. If incomplete couplings are recurrent, consider capping unreacted amines with acetic anhydride after each coupling step. Optimize purification conditions to minimize product loss.
Impurities in mass spectrumSide reactions during cleavage. Incomplete deprotection of side-chain protecting groups.Ensure the use of appropriate scavengers in the cleavage cocktail. Increase the cleavage time if incomplete deprotection is suspected, especially for the Arg(Pbf) group[5].

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a reliable and straightforward method for obtaining the pentapeptide this compound. By following the outlined steps for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage, researchers can achieve a high-purity product suitable for a variety of scientific applications. The provided tables and workflow diagram serve as quick references to facilitate the experimental process.

References

Application Notes and Protocols for the HPLC Purification of FLLRN Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide FLLRN (Phe-Leu-Leu-Arg-Asn) is a synthetic peptide that acts as a specific antagonist of the Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. As a selective modulator of PAR1, the FLLRN peptide is a valuable tool in studying the signaling pathways of this receptor and holds potential for therapeutic applications.

High-purity FLLRN is essential for accurate and reproducible in vitro and in vivo studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like FLLRN, separating the target peptide from impurities generated during synthesis.[1][2] This document provides a detailed application note and protocol for the HPLC purification of the FLLRN peptide.

Physicochemical Properties of FLLRN

A thorough understanding of the physicochemical properties of FLLRN is critical for the development of an effective HPLC purification method. The key properties are summarized in the table below.

PropertyValueSignificance for HPLC Purification
Amino Acid Sequence Phe-Leu-Leu-Arg-AsnThe sequence determines the overall polarity and retention behavior of the peptide on a reversed-phase column.
Molecular Weight 661.79 g/mol This relatively small size allows for efficient purification using standard C18 columns with 100-300 Å pore sizes.
Theoretical Isoelectric Point (pI) 10.78The high pI indicates that the peptide will carry a net positive charge at neutral and acidic pH. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) will ensure the peptide is protonated and interacts well with the stationary phase.[3][4]
Hydrophobicity HighThe presence of hydrophobic residues (Phenylalanine and two Leucines) indicates strong retention on a reversed-phase column, requiring a sufficient concentration of organic solvent for elution.[5][6][7][8][9]

Experimental Protocol: HPLC Purification of FLLRN

This protocol outlines a standard reversed-phase HPLC method for the purification of synthesized FLLRN peptide.

Materials and Reagents
  • Crude FLLRN peptide (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

HPLC System and Column
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (optional), UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is recommended.[1][10] A column with a particle size of 5-10 µm and a pore size of 100-300 Å is suitable for this peptide. Common column dimensions for semi-preparative purification are 10-22.5 mm internal diameter and 150-250 mm length.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter.

Sample Preparation
  • Dissolve the crude FLLRN peptide in a small volume of Mobile Phase A. A typical starting concentration is 10-20 mg/mL.

  • If the peptide does not fully dissolve, a small amount of acetonitrile (up to 20%) can be added.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any insoluble impurities before injection.[11]

HPLC Method Parameters

The following parameters provide a starting point for the purification of FLLRN. Optimization may be required based on the specific HPLC system, column, and the purity of the crude peptide.

ParameterRecommended Setting
Column C18, 5 µm, 120 Å, 10 x 250 mm
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm and 280 nm
Injection Volume 100 - 500 µL (dependent on sample concentration and column size)
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Gradient Elution See table below
Gradient Elution Profile

A shallow gradient is generally recommended for optimal peptide separation.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
355545
40595
45595
50955
60955
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak that elutes from the column.

  • Analyze the purity of each collected fraction using analytical HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified FLLRN peptide as a white powder.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Crude FLLRN Sample Preparation hplc_system HPLC System Setup (Column, Detector, etc.) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation (A & B) mobile_phase_prep->hplc_system gradient_run Gradient Elution hplc_system->gradient_run fraction_collection Fraction Collection gradient_run->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified FLLRN Peptide lyophilization->final_product

Caption: Workflow for the HPLC purification of FLLRN peptide.

FLLRN Signaling Pathways

FLLRN, as a PAR1 antagonist, modulates the signaling pathways initiated by this receptor. PAR1 couples to multiple G protein families, primarily Gq/11 and Gi/o, to elicit a range of cellular responses.

PAR1-Gq Signaling Pathway

Activation of the Gq pathway by PAR1 leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, leading to cellular responses such as smooth muscle contraction, secretion, and proliferation.[12][13]

Gq_Signaling FLLRN FLLRN (PAR1 Antagonist) PAR1 PAR1 Receptor FLLRN->PAR1 Inhibits Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Responses (e.g., Contraction, Secretion) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified PAR1-Gq signaling pathway.

PAR1-Gi Signaling Pathway

Upon PAR1 activation, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14][15] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream proteins, influencing processes such as cell growth, metabolism, and ion channel activity.[16]

Gi_Signaling FLLRN FLLRN (PAR1 Antagonist) PAR1 PAR1 Receptor FLLRN->PAR1 Inhibits Gi Gi Protein PAR1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Cellular_Response Cellular Responses (e.g., Altered Gene Expression, Ion Channel Activity) PKA->Cellular_Response Alters Phosphorylation of Downstream Targets

Caption: Simplified PAR1-Gi signaling pathway.

Conclusion

The protocol described in this application note provides a robust starting point for the efficient purification of the FLLRN peptide using reversed-phase HPLC. The high purity of the resulting peptide is crucial for obtaining reliable data in downstream applications aimed at elucidating the role of PAR1 in health and disease. The provided diagrams offer a visual representation of the experimental workflow and the key signaling pathways modulated by this important research tool.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Phe-Leu-Leu-Arg-Asn-OH is a synthetic peptide of interest in various fields of biomedical research. Its structural similarity to thrombin receptor activating peptides (TRAPs), such as TRAP-6, suggests its potential role as a modulator of Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor involved in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. Therefore, the accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and drug development.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers and scientists working on the characterization and quantification of this peptide.

Physicochemical Properties

PropertyValue
Chemical Formula C₃₁H₅₁N₉O₇[1]
Molecular Weight 661.81 g/mol [1]
Amino Acid Sequence Phenylalanine - Leucine - Leucine - Arginine - Asparagine
CAS Number 141136-84-7[1]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices such as plasma or serum.

Materials:

  • Oasis HLB µElution Plate

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the peptide (e.g., H-[¹³C₉, ¹⁵N₁]-Phe-Leu-Leu-Arg-Asn-OH) is recommended.

Protocol:

  • Sample Pre-treatment: Thaw plasma or serum samples on ice. Spike 100 µL of the sample with the internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • SPE Plate Conditioning: Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Wash the wells with 200 µL of 5% methanol in water.

  • Elution: Elute the peptide with 50 µL of 80% acetonitrile in water containing 0.1% formic acid.

  • Dilution and Injection: Dilute the eluate with an equal volume of water containing 0.1% formic acid before injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% to 60% B over 5 minutes, followed by a wash and re-equilibration.
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the predicted and observed mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound. The fragmentation pattern is dominated by the cleavage of the peptide bonds, leading to the formation of b- and y-type ions.

Ion TypeSequenceCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺ Phe-Leu-Leu-Arg-Asn 662.40 662.4
y₁Asn115.05115.1
y₂Arg-Asn271.15271.2
y₃Leu-Arg-Asn384.23384.2
y₄Leu-Leu-Arg-Asn497.32497.3
b₂Phe-Leu261.16261.2
b₃Phe-Leu-Leu374.24374.2
b₄Phe-Leu-Leu-Arg530.34530.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Serum) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe elute Elution spe->elute lc Liquid Chromatography (UPLC) elute->lc ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms quant Quantification (MRM) ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

PAR1_signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling PAR1 PAR1 Receptor Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Peptide This compound Peptide->PAR1 Activation PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_PKC->Response ROCK->Response

Caption: Simplified PAR1 signaling pathway potentially activated by this compound.

References

Application Notes and Protocols for H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Leu-Leu-Arg-Asn-OH is a synthetic peptide with potential applications in biomedical research and drug development. Understanding its physicochemical properties and handling it correctly are crucial for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of this compound, along with relevant technical data and a potential signaling pathway.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₁H₅₁N₉O₇[1]
Molecular Weight 661.81 g/mol [1]
CAS Number 141136-84-7[1]
Appearance White to off-white powderInferred from similar peptides
Storage Temperature Recommended at -20°C or colder for long-term storage.[1]

Experimental Protocols

Calculating the Amount of Peptide and Solvent

To prepare a stock solution of a specific concentration, use the following formulas:

  • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Volume (mL) = Mass (mg) / (Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000)

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 661.81 g/mol / 1000 = 6.6181 mg

Recommended Procedure for Preparing a Stock Solution

The amino acid sequence of this compound contains both hydrophobic residues (Phenylalanine, Leucine) and a basic residue (Arginine). This composition requires careful selection of a solvent.[2][3] The following is a general protocol; however, it is always recommended to test the solubility of a small amount of the peptide first.[4]

Materials:

  • This compound peptide

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Solvents:

    • Sterile deionized water

    • Dimethyl sulfoxide (DMSO), molecular biology grade

    • 10% Acetic Acid in sterile water (optional)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.

  • Weigh the Peptide: Accurately weigh the desired amount of peptide into a sterile microcentrifuge tube.

  • Initial Solubilization Attempt (Water):

    • Based on the presence of the basic Arginine residue, first attempt to dissolve the peptide in sterile deionized water.[4][5]

    • Add a small volume of water to the peptide and gently vortex.

  • Alternative Solubilization (for poor aqueous solubility):

    • Due to the presence of hydrophobic Phenylalanine and Leucine residues, the peptide may have limited solubility in water.[3] If the peptide does not fully dissolve in water, proceed with one of the following options:

      • Option A (for basic peptides): Add a small amount of 10% acetic acid dropwise until the peptide dissolves.[4][5]

      • Option B (for hydrophobic peptides): Use a minimal amount of DMSO to dissolve the peptide.[4][6] Slowly add the DMSO to the peptide and vortex gently. Sonication can be used to aid dissolution.[7]

  • Dilution to Final Concentration:

    • Once the peptide is dissolved in the initial solvent, slowly add sterile water or your desired buffer to reach the final desired concentration while gently vortexing.

    • If using DMSO, it is recommended to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5%, to avoid cytotoxicity in cell-based assays.[6]

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Peptide solutions are generally less stable than the lyophilized powder.[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the decision-making process for dissolving the this compound peptide.

G start Start: Weigh Lyophilized Peptide add_water Add Sterile Water start->add_water vortex1 Vortex Gently add_water->vortex1 check_solubility1 Completely Dissolved? vortex1->check_solubility1 dissolved Stock Solution Ready check_solubility1->dissolved Yes not_dissolved Not Fully Dissolved check_solubility1->not_dissolved No final_dilution Dilute to Final Concentration with Buffer/Water dissolved->final_dilution choose_solvent Choose Alternative Solvent not_dissolved->choose_solvent add_acid Add 10% Acetic Acid (dropwise) choose_solvent->add_acid Basic Peptide add_dmso Add Minimal DMSO choose_solvent->add_dmso Hydrophobic Peptide vortex2 Vortex/Sonicate add_acid->vortex2 add_dmso->vortex2 check_solubility2 Completely Dissolved? vortex2->check_solubility2 check_solubility2->final_dilution Yes aliquot_store Aliquot and Store at -20°C or -80°C final_dilution->aliquot_store end End aliquot_store->end cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Peptide This compound (Potential Inhibitor) Peptide->TLR4_MD2

References

Application Notes and Protocols for H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN-OH) in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of SFLLRN-OH as a tool to study smooth muscle contraction, including its mechanism of action, quantitative data from literature, and detailed experimental protocols. This information serves as a valuable resource for researchers investigating PAR-1 signaling and smooth muscle physiology.

Mechanism of Action: PAR-1 Activation

SFLLRN-OH acts as an agonist for the Protease-Activated Receptor 1 (PAR-1). It mimics the N-terminal sequence that is unmasked when thrombin cleaves the extracellular domain of PAR-1. This binding activates the receptor and initiates a downstream signaling cascade within the smooth muscle cell, ultimately leading to contraction.

The key signaling events are:

  • Receptor Activation: SFLLRN-OH binds to and activates PAR-1.

  • G Protein Coupling: The activated PAR-1 couples to heterotrimeric G proteins, primarily Gαq/11.

  • PLC Activation: Gαq/11 activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Myosin Light Chain Phosphorylation: The rise in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain.

  • Cross-Bridge Cycling: Phosphorylation of the myosin light chain allows for cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SFLLRN-OH SFLLRN-OH PAR1 PAR-1 SFLLRN-OH->PAR1 Binds G_protein Gαq/11 PAR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ SR->Ca2_release Induces MLCK MLCK Ca2_release->MLCK Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates MLCK->Contraction Phosphorylates Myosin Light Chain

PAR-1 Signaling Pathway in Smooth Muscle.

Quantitative Data

The following table summarizes the reported biological activity of SFLLRN-related peptides in various smooth muscle preparations.

PeptidePreparationParameterValueReference
SFLLRNPNDKYEPFCultured Rat Aortic Smooth Muscle CellsEC50 (Intracellular Ca²⁺ increase)30 ± 4 µM[1]
SFLLRNPCultured Rat Aortic Smooth Muscle CellsEC50 (Intracellular Ca²⁺ increase)20 ± 9 µM[1]
SFLLRN-NH₂Human Renal Artery RingsMaximum Contraction (% of Phenylephrine)61 ± 8% at 100 µM[2]
SFLLRNPNDKYEPFRabbit Arterial Smooth Muscle CellsHalf-maximum mitogenic response1 nM[3]
ThrombinCultured Rat Aortic Smooth Muscle CellsEC50 (Intracellular Ca²⁺ increase)1.9 ± 0.7 nM[1]

Experimental Protocols

Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the methodology for assessing the contractile response of isolated aortic rings to SFLLRN-OH using an organ bath system.

Materials and Reagents:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose

  • SFLLRN-OH (stock solution in deionized water)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for viability testing

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with force-displacement transducers and data acquisition software

  • Dissection tools (scissors, forceps)

  • Surgical silk thread

Experimental_Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Experimental Procedure cluster_analysis Data Analysis Dissection Euthanize rat and dissect thoracic aorta Cleaning Clean aorta of connective tissue Dissection->Cleaning Rings Cut aorta into 2-3 mm rings Cleaning->Rings Mounting Mount aortic rings in organ bath Rings->Mounting Equilibration Equilibrate for 60-90 min under 1.5-2 g tension Mounting->Equilibration Viability Test viability with KCl or Phenylephrine Equilibration->Viability Washout Washout and return to baseline tension Viability->Washout DoseResponse Cumulative addition of SFLLRN-OH Washout->DoseResponse Recording Record isometric tension DoseResponse->Recording Analysis Analyze dose-response curve (EC50, Emax) Recording->Analysis

Organ Bath Experimental Workflow.

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved institutional animal care and use committee protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the cleaned aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

    • Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Testing:

    • After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60 mM) or a saturating concentration of phenylephrine (e.g., 10 µM) to the bath to ensure tissue viability.

    • Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Dose-Response Curve Generation:

    • Once the baseline tension is stable, add SFLLRN-OH to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

Data Analysis:

  • Express the contractile response to SFLLRN-OH as a percentage of the maximal contraction induced by KCl or phenylephrine.

  • Plot the concentration of SFLLRN-OH against the percentage of maximal contraction to generate a dose-response curve.

  • From the dose-response curve, calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response).

Conclusion

H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN-OH) is a valuable pharmacological tool for investigating the role of PAR-1 in smooth muscle physiology and pathophysiology. The protocols and data presented here provide a solid foundation for designing and executing experiments to study its effects on smooth muscle contraction. Researchers should note that the potency and efficacy of SFLLRN-OH can vary depending on the specific smooth muscle tissue and species being studied. Therefore, it is recommended to perform initial pilot experiments to determine the optimal experimental conditions.

References

Application Notes and Protocols: H-Phe-Leu-Leu-Arg-Asn-OH in Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Leu-Leu-Arg-Asn-OH (FLLRN-OH) is a synthetic peptide fragment derived from the tethered ligand of Protease-Activated Receptor 1 (PAR-1). Thrombin, a key enzyme in the coagulation cascade, cleaves PAR-1 to unmask a new N-terminus starting with the sequence SFLLRN, which then acts as a tethered ligand to activate the receptor. This activation leads to a signaling cascade that plays a crucial role in platelet activation and aggregation, fundamental processes in thrombosis. The synthetic peptide this compound, and its close analog SFLLRN, can directly activate PAR-1, mimicking the action of thrombin on this receptor. This makes it a valuable tool for studying the mechanisms of platelet activation and for the screening of potential anti-thrombotic agents.

These application notes provide an overview of the utility of this compound in thrombosis research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound acts as an agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) expressed on the surface of platelets and other cells. By binding to PAR-1, the peptide induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation is independent of thrombin's enzymatic activity, allowing for the specific investigation of PAR-1 mediated signaling.

The primary signaling cascade initiated by PAR-1 activation in platelets involves the coupling to Gαq and Gα12/13. Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and activation of PKC are critical events that lead to platelet shape change, granule secretion (releasing further agonists like ADP and serotonin), and the activation of the integrin αIIbβ3, which is essential for platelet aggregation and thrombus formation.

PAR1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAR1 PAR-1 Gq Gαq PAR1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC PKC DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Platelet_Activation Platelet Activation (Shape Change, Granule Secretion, Integrin Activation) Ca_ion->Platelet_Activation PKC->Platelet_Activation FLLRN This compound FLLRN->PAR1 Binds and Activates

Figure 1: PAR-1 Signaling Pathway Activation by this compound.

Data Presentation

The following table summarizes the effective concentrations of the closely related PAR-1 activating peptide, SFLLRN, in inducing platelet aggregation. This data can serve as a starting point for designing experiments with this compound.

ParameterAgonistValueAssay ConditionReference
Effective ConcentrationSFLLRN2 - 10 µMWashed human platelets in Poiseuille flow[1]
Median Effective ConcentrationSFLLRN9.75 µMInducing double-wave aggregation profile[2]
Effective ConcentrationSFLLRN100 µMReadily induces platelet aggregation[3]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Workflow:

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection PRP_Preparation 2. PRP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation of PRP in Aggregometer PRP_Preparation->Incubation Peptide_Addition 4. Addition of H-FLLRN-OH Incubation->Peptide_Addition Data_Acquisition 5. Measurement of Light Transmission Peptide_Addition->Data_Acquisition Analysis 6. Data Analysis (% Aggregation) Data_Acquisition->Analysis

Figure 2: Workflow for Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% transmission).

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pipette 450 µL of the adjusted PRP into a siliconized glass cuvette with a stir bar.

    • Place the cuvette in the heating block (37°C) of the aggregometer and allow it to equilibrate for 5 minutes.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add 50 µL of various concentrations of this compound (or vehicle control) to the PRP to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission from baseline.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in platelets using a fluorescent calcium indicator and a fluorometric plate reader.

Workflow:

Calcium_Mobilization_Workflow PRP_Preparation 1. Washed Platelet Preparation Dye_Loading 2. Loading with Calcium Indicator Dye (e.g., Fura-2 AM) PRP_Preparation->Dye_Loading Plate_Dispensing 3. Dispensing into Microplate Wells Dye_Loading->Plate_Dispensing Baseline_Reading 4. Baseline Fluorescence Reading Plate_Dispensing->Baseline_Reading Peptide_Injection 5. Injection of H-FLLRN-OH Baseline_Reading->Peptide_Injection Fluorescence_Monitoring 6. Monitoring Fluorescence Change Peptide_Injection->Fluorescence_Monitoring Data_Analysis 7. Data Analysis (Calcium Flux) Fluorescence_Monitoring->Data_Analysis

Figure 3: Workflow for Calcium Mobilization Assay.

Methodology:

  • Washed Platelet Preparation:

    • Prepare PRP as described in the aggregation assay protocol.

    • Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.

    • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation.

  • Dye Loading:

    • Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the dye-loaded platelets by centrifugation and resuspend them in the appropriate buffer.

    • Dispense the platelet suspension into a 96-well black, clear-bottom microplate.

    • Place the plate in a fluorometric plate reader equipped with an injector.

    • Measure the baseline fluorescence (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

    • Inject different concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths.

P-Selectin Expression Assay (Flow Cytometry)

This protocol details the measurement of platelet activation by quantifying the surface expression of P-selectin using flow cytometry.

Workflow:

PSelectin_Workflow Platelet_Preparation 1. Washed Platelet Preparation Stimulation 2. Stimulation with H-FLLRN-OH Platelet_Preparation->Stimulation Antibody_Staining 3. Staining with Fluorescently Labeled Anti-P-selectin Antibody Stimulation->Antibody_Staining Fixation 4. Fixation Antibody_Staining->Fixation Flow_Cytometry 5. Analysis by Flow Cytometry Fixation->Flow_Cytometry Data_Analysis 6. Quantification of P-selectin Positive Platelets Flow_Cytometry->Data_Analysis

Figure 4: Workflow for P-Selectin Expression Assay.

Methodology:

  • Washed Platelet Preparation: Prepare washed platelets as described in the calcium mobilization assay protocol.

  • Platelet Stimulation:

    • Incubate the washed platelets with various concentrations of this compound or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.

  • Antibody Staining:

    • Add a fluorescently labeled monoclonal antibody against P-selectin (CD62P) to the platelet suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation:

    • Fix the platelets by adding an equal volume of 1% paraformaldehyde.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

  • Data Analysis: Compare the P-selectin expression in stimulated samples to the unstimulated control.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PAR-1 mediated platelet activation and thrombosis. Its ability to specifically activate PAR-1 allows researchers to dissect the signaling pathways involved in thrombus formation and to screen for novel inhibitors of this process. The protocols provided herein offer standardized methods for assessing the effects of this peptide on key aspects of platelet function.

References

Troubleshooting & Optimization

improving H-Phe-Leu-Leu-Arg-Asn-OH solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide H-Phe-Leu-Leu-Arg-Asn-OH.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its biological significance?

This compound is a synthetic hexapeptide. It is an analog of Thrombin Receptor Activator Peptide 6 (TRAP-6), which corresponds to residues 42-47 of the protease-activated receptor 1 (PAR-1).[1][2] This peptide acts as an agonist for PAR-1, a G-protein coupled receptor involved in the regulation of thrombosis.[2][3] By activating PAR-1, it can stimulate platelet aggregation and promote intracellular calcium mobilization.[1]

2. What are the main challenges in dissolving this compound?

The primary challenge in dissolving this compound lies in its amino acid composition. The presence of hydrophobic residues, Phenylalanine (Phe) and Leucine (Leu), can lead to poor solubility in aqueous solutions and a tendency to aggregate.[4] Conversely, the basic residue Arginine (Arg) can improve solubility under specific pH conditions.

3. What is the theoretical isoelectric point (pI) of this compound?

The theoretical isoelectric point (pI) is the pH at which the peptide has a net zero charge, and it is often the point of minimum solubility.[5] Using online pI prediction tools, the theoretical pI of this compound can be calculated.

Online Calculator Predicted Isoelectric Point (pI)
IPC - Isoelectric Point Calculator~9.75
Peptide Calculator - Bachem~9.75
PepCalc.com~9.75

Note: These are theoretical values and the optimal pH for dissolution should be determined experimentally.

4. What are the recommended storage conditions for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][6] Once reconstituted in a solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C.[7]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

Problem Potential Cause Recommended Solution
Peptide does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The peptide is likely at or near its isoelectric point (pI), minimizing its solubility. The presence of hydrophobic residues (Phe, Leu) also contributes to poor aqueous solubility.Since the peptide has a basic residue (Arg) and a high theoretical pI, it is considered a basic peptide. Try dissolving it in a slightly acidic solution. Start with sterile, distilled water. If that fails, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to lower the pH.[8]
The solution is cloudy or contains visible particles after vortexing. The peptide has not fully dissolved and may be forming aggregates.[6]Use sonication to aid dissolution. A brief sonication (e.g., 3 cycles of 10-15 seconds in a water bath sonicator) can help break up aggregates.[8] Gentle warming (up to 40°C) can also be attempted, but monitor for any signs of degradation.
The peptide precipitates out of solution after initial dissolution. The concentration of the peptide exceeds its solubility limit in the chosen buffer. The addition of an organic solvent to an aqueous buffer was too rapid, causing localized high concentrations and precipitation.Prepare a more dilute solution. Alternatively, dissolve the peptide in a minimal amount of a compatible organic co-solvent first (see below) and then slowly add the aqueous buffer dropwise while vortexing.
Need to use an organic co-solvent but it may interfere with the experiment. The high hydrophobicity of the peptide requires an organic solvent for initial dissolution.Use a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to first dissolve the peptide. Then, slowly dilute the solution with your aqueous buffer. For most cell-based assays, the final concentration of DMSO should be kept below 0.5-1%.[9]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for this compound using a small amount of the peptide.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid in sterile water

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Aliquot approximately 0.1 mg of the peptide into four separate microcentrifuge tubes.

  • Tube 1: Add 100 µL of sterile, distilled water.

  • Tube 2: Add 100 µL of PBS, pH 7.4.

  • Tube 3: Add 99 µL of sterile, distilled water and 1 µL of 10% acetic acid.

  • Tube 4: Add 10 µL of DMSO.

  • Vortex each tube for 30 seconds.

  • Observe the solubility in each tube. If the peptide is not fully dissolved, sonicate the tubes in a water bath for 5 minutes and observe again.

  • Record the solvent in which the peptide dissolves completely to form a clear solution.

Protocol 2: Reconstitution for Experimental Use

This protocol provides a step-by-step guide for dissolving this compound for use in biological assays.

Materials:

  • Lyophilized this compound

  • Optimal solvent determined from Protocol 1 (e.g., slightly acidic water or a DMSO/buffer mixture)

  • Sterile, filtered aqueous buffer for the final desired concentration

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of lyophilized peptide to come to room temperature before opening.

  • Centrifuge the vial to collect all the powder at the bottom.

  • Based on the results from the solubility test, add the appropriate solvent.

    • If soluble in acidic water: Add the calculated volume of sterile water containing a small amount of acetic acid or TFA to achieve the desired stock concentration.

    • If requiring a co-solvent: Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized peptide and ensure it is fully dissolved. Then, slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired volume and concentration.

  • Vortex the solution thoroughly until the peptide is completely dissolved.

  • If any particulates remain, a brief sonication may be applied.

  • Centrifuge the final solution to pellet any undissolved material before use in experiments.

Visualizations

Signaling Pathway of this compound (PAR-1 Agonist)

The following diagram illustrates the simplified signaling pathway initiated by the binding of this compound to the Protease-Activated Receptor 1 (PAR-1), leading to platelet activation.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound PAR1 PAR-1 Receptor Peptide->PAR1 Binds to Gq Gαq PAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Platelet_Activation Platelet Activation (Aggregation, Granule Release) Ca_release->Platelet_Activation Leads to PKC->Platelet_Activation Leads to

Caption: PAR-1 signaling cascade initiated by this compound.

Experimental Workflow for Improving Peptide Solubility

This diagram outlines the logical steps to follow when troubleshooting the solubility of this compound.

Solubility_Workflow Start Start: Lyophilized This compound Try_Water Attempt to dissolve in sterile water Start->Try_Water Check_Solubility1 Is it soluble? Try_Water->Check_Solubility1 Try_Acidic Add small amount of 10% Acetic Acid or 0.1% TFA Check_Solubility1->Try_Acidic No Success Peptide is Solubilized Check_Solubility1->Success Yes Check_Solubility2 Is it soluble? Try_Acidic->Check_Solubility2 Use_Cosolvent Dissolve in minimal DMSO, then add aqueous buffer Check_Solubility2->Use_Cosolvent No Check_Solubility2->Success Yes Check_Solubility3 Is it soluble? Use_Cosolvent->Check_Solubility3 Sonication Apply Sonication Check_Solubility3->Sonication No Check_Solubility3->Success Yes Failure Consider alternative strategies (e.g., different co-solvent, denaturation) Check_Solubility3->Failure Still Insoluble Sonication->Check_Solubility3

Caption: A stepwise approach to solubilizing this compound.

References

Technical Support Center: Prevention of H-Phe-Leu-Leu-Arg-Asn-OH Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the peptide H-Phe-Leu-Leu-Arg-Asn-OH in solution.

I. FAQs: Understanding and Preventing this compound Degradation

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary chemical degradation pathways for this compound in aqueous solution are:

  • Asparagine (Asn) Deamidation: The side chain of the asparagine residue is susceptible to a non-enzymatic deamidation reaction. This reaction involves the formation of a cyclic succinimide intermediate, which then hydrolyzes to form either aspartic acid (Asp) or isoaspartic acid (isoAsp) residues. This introduces a negative charge and can alter the peptide's structure and function. Deamidation is a major degradation pathway for peptides containing asparagine.[1][2][3]

  • Arginine (Arg) Oxidation: The guanidinium group of the arginine residue is prone to oxidation, especially in the presence of reactive oxygen species (ROS), trace metal ions, or exposure to light.[2] This can lead to the formation of various oxidation products, including glutamic semialdehyde, which can compromise the peptide's biological activity.

Q2: What are the main factors that influence the stability of this peptide in solution?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: The rate of asparagine deamidation is highly pH-dependent. The reaction is generally slowest in the acidic pH range (typically pH 3-5) and increases significantly at neutral and alkaline pH.

  • Temperature: Higher temperatures accelerate the rates of both deamidation and oxidation. For optimal stability, solutions should be stored at refrigerated (2-8 °C) or frozen temperatures.

  • Buffer Composition and Concentration: The type and concentration of the buffer can influence degradation rates. For instance, phosphate buffers have been reported to sometimes catalyze deamidation more than glutamate buffers.[2]

  • Presence of Oxidizing Agents: Dissolved oxygen, trace metal ions (e.g., copper, iron), and peroxides from excipients can promote the oxidation of the arginine residue.[2]

  • Light Exposure: Exposure to UV and visible light can induce photo-oxidation, particularly of the arginine residue.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store solutions at 2-8 °C for short-term storage (days to weeks) and frozen at -20 °C or -80 °C for long-term storage. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the solution pH in the acidic range, ideally between 4.0 and 5.5, to minimize the rate of asparagine deamidation.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.

  • Inert Atmosphere: For enhanced protection against oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound in solution.

Problem 1: Rapid loss of parent peptide peak and appearance of new peaks in HPLC analysis.
  • Possible Cause 1: Asparagine Deamidation.

    • Troubleshooting:

      • Confirm Deamidation: Analyze the sample by LC-MS. Deamidation results in a mass increase of +0.984 Da. The two major degradation products will be the aspartic acid and isoaspartic acid forms of the peptide.

      • Optimize pH: If not already done, adjust the solution pH to the acidic range (4.0-5.5) using a suitable buffer (e.g., acetate or citrate).

      • Control Temperature: Ensure the solution is stored at 2-8 °C and protected from elevated temperatures during handling.

  • Possible Cause 2: Arginine Oxidation.

    • Troubleshooting:

      • Confirm Oxidation: Use LC-MS/MS to identify peptide fragments with mass shifts corresponding to oxidation (e.g., +14 Da for conversion to glutamic semialdehyde).

      • Add Antioxidants: Incorporate an antioxidant such as L-arginine itself, which can act as a sacrificial antioxidant, or other common antioxidants like methionine or ascorbic acid into the formulation.[4][5][6]

      • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mg/mL) to sequester trace metal ions that can catalyze oxidation.

      • De-gas Solvents: Use buffers and solvents that have been de-gassed to remove dissolved oxygen.

Problem 2: Peptide precipitation or aggregation in solution.
  • Possible Cause 1: pH close to the isoelectric point (pI).

    • Troubleshooting:

      • Determine pI: Calculate the theoretical pI of the peptide. The presence of the basic arginine residue will result in a relatively high pI.

      • Adjust pH: Formulate the peptide at a pH at least 1-2 units away from its pI to ensure a net charge and enhance solubility. Given the deamidation concerns at higher pH, a pH below the pI is recommended.

  • Possible Cause 2: High peptide concentration.

    • Troubleshooting:

      • Reduce Concentration: If experimentally feasible, work with lower peptide concentrations.

      • Add Solubilizing Excipients: Consider the addition of solubility enhancers such as a small percentage of a co-solvent (e.g., ethanol, propylene glycol) or a non-ionic surfactant (e.g., polysorbate 80), though compatibility and potential for peroxide contamination with surfactants should be evaluated.[1]

III. Quantitative Data on Degradation and Stabilization

The following tables summarize key quantitative data related to the degradation of asparagine-containing peptides and the use of common stabilizing excipients.

Table 1: Influence of pH and Temperature on Asparagine Deamidation Rates (Illustrative Data for a Model Peptide)

pHTemperature (°C)Approximate Half-life of Asn Deamidation
4.037> 100 days
5.037~50-100 days
6.037~10-20 days
7.437~1-5 days
4.050~20-30 days
7.450< 1 day

Note: These are representative values for a susceptible Asn residue in a model peptide and will vary depending on the specific sequence and formulation. The rate of deamidation is highly dependent on the C-terminal amino acid to asparagine.[2][7]

Table 2: Recommended Concentration Ranges for Common Stabilizing Excipients

ExcipientFunctionRecommended Concentration Range
Phosphate BufferpH control10-50 mM
Citrate BufferpH control, can also chelate metal ions10-50 mM[8]
Acetate BufferpH control10-50 mM
Sodium ChlorideTonicity adjustment0.9% (w/v) or ~154 mM for isotonicity[9][10]
SucroseCryo/Lyoprotectant, Stabilizer1-10% (w/v)
MannitolBulking agent (for lyophilization), Tonicity agent1-5% (w/v)[9][11][12]
L-ArginineAntioxidant, Aggregation inhibitor25-100 mM
EDTAChelating agent0.01-0.1 mg/mL

IV. Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Peptide Stability

This protocol outlines a general reversed-phase HPLC-UV method for monitoring the degradation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-27 min: 65% to 95% B (linear gradient)

    • 27-30 min: Hold at 95% B

    • 30-32 min: 95% to 5% B (linear gradient)

    • 32-40 min: Hold at 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the peptide solution in Mobile Phase A to a suitable concentration (e.g., 0.1-1.0 mg/mL).

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol provides a general framework for identifying deamidation and oxidation products by LC-MS/MS.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient similar to the HPLC-UV method, but adapted for the shorter column and potentially different flow rate (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire over a mass range that includes the expected parent peptide and its degradation products (e.g., m/z 300-1500).

    • Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most abundant ions. Key precursor ions to target include:

      • Intact Peptide: [M+H]+ and [M+2H]2+

      • Deamidated Peptide: [M+0.984+H]+ and [M+0.984+2H]2+

      • Oxidized Peptide: [M+16+H]+ and [M+16+2H]2+ (for single oxidation)

    • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Analyze the fragmentation patterns of the degradation products to confirm the site of modification. For deamidation, look for a +1 Da shift in fragment ions containing the Asn residue. For oxidation, look for a +16 Da shift in fragment ions containing the Arg residue.

V. Visualizations

Peptide_Degradation_Pathways cluster_deamidation Asparagine Deamidation cluster_oxidation Arginine Oxidation This compound This compound Succinimide_Intermediate Succinimide_Intermediate This compound->Succinimide_Intermediate pH > 6 Temperature Aspartic_Acid_Product Aspartic_Acid_Product Succinimide_Intermediate->Aspartic_Acid_Product Hydrolysis Isoaspartic_Acid_Product Isoaspartic_Acid_Product Succinimide_Intermediate->Isoaspartic_Acid_Product Hydrolysis H-Phe-Leu-Leu-Arg-Asn-OH_Ox This compound Oxidized_Arginine_Products Oxidized_Arginine_Products H-Phe-Leu-Leu-Arg-Asn-OH_Ox->Oxidized_Arginine_Products ROS, Metal Ions Light

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Start Degradation_Observed Degradation Observed in HPLC Start->Degradation_Observed Analyze_by_LCMS Analyze by LC-MS Degradation_Observed->Analyze_by_LCMS Mass_Shift Mass Shift Detected? Analyze_by_LCMS->Mass_Shift Deamidation +0.984 Da (Deamidation) Mass_Shift->Deamidation Yes Oxidation +16 Da (Oxidation) Mass_Shift->Oxidation Yes Optimize_pH Optimize pH (4.0-5.5) Deamidation->Optimize_pH Add_Antioxidant Add Antioxidant/ Chelator Oxidation->Add_Antioxidant Re-analyze Re-analyze Stability Optimize_pH->Re-analyze Add_Antioxidant->Re-analyze End End Re-analyze->End

Caption: Troubleshooting workflow for peptide degradation.

References

Technical Support Center: Optimizing H-Phe-Leu-Leu-Arg-Asn-OH Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the peptide H-Phe-Leu-Leu-Arg-Asn-OH for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biological target?

A1: this compound is a synthetic peptide. Based on its amino acid sequence, which is similar to the canonical Protease-Activated Receptor 1 (PAR1) activating peptide (TRAP), its primary biological target is likely PAR1. PARs are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage.[1][2][3] Synthetic peptides like this one can often mimic the tethered ligand that is exposed after cleavage, thereby activating the receptor directly.

Q2: What is the general mechanism of action for this peptide?

A2: This peptide likely acts as an agonist for PAR1. It is believed to bind to the receptor and induce a conformational change, which in turn activates intracellular signaling pathways.[1][4] The primary signaling cascades initiated by PAR1 activation include the Gq/11 pathway, leading to an increase in intracellular calcium, and the G12/13 pathway, which activates Rho GTPases involved in cytoskeletal changes.[4]

Q3: How should I reconstitute and store the lyophilized peptide?

A3: For optimal results, it is recommended to first reconstitute the lyophilized peptide in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For use in cell-based assays, the DMSO stock should be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your cell culture is non-toxic to your cells, typically below 0.5%, with 0.1% being a safer concentration for most cell lines.

Q4: What is a good starting concentration for my cell-based assays?

A4: The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point for a dose-response experiment is to test a wide range of concentrations, from nanomolar to micromolar. Based on literature for similar PAR1-activating peptides, a range from 10 nM to 100 µM is often a reasonable starting point. For instance, some studies have used PAR1 activating peptides in the range of 10-100 µM for platelet aggregation and cellular invasion assays.[5][6]

Q5: What are some common cell-based assays to measure the activity of this peptide?

A5: Common assays to measure the functional response to PAR1 activation include:

  • Calcium Flux Assays: Measuring changes in intracellular calcium concentration is a rapid and sensitive method to detect Gq/11-coupled receptor activation.[7]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by downstream signaling pathways (e.g., NF-κB or CREB).

  • Cell Proliferation/Viability Assays: PAR1 activation can influence cell proliferation in some cell types. Assays such as MTT, XTT, or CellTiter-Glo can be used to assess these effects.

  • Cell Migration and Invasion Assays: In cancer and endothelial cells, PAR1 activation has been linked to changes in cell migration and invasion, which can be measured using Boyden chamber assays or wound-healing assays.[2][5]

  • Phosphorylation Assays: Western blotting or ELISA can be used to detect the phosphorylation of downstream signaling proteins like ERK1/2 or Akt.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No cellular response observed at any concentration. Peptide Insolubility: The peptide may have precipitated out of solution.Visually inspect the stock and working solutions for any precipitates. If solubility is an issue, try preparing a fresh stock solution in DMSO and ensure it is fully dissolved before diluting in aqueous buffer. Sonication may aid dissolution.
Peptide Degradation: The peptide may have degraded due to improper storage or repeated freeze-thaw cycles.Always use freshly thawed aliquots of the peptide stock solution. Store lyophilized peptide at -20°C and stock solutions at -80°C.
Low Receptor Expression: The cell line used may not express sufficient levels of PAR1.Confirm PAR1 expression in your cell line using qPCR, western blot, or flow cytometry. Consider using a positive control cell line known to express PAR1.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect a response.Optimize the assay conditions (e.g., cell density, incubation time). Consider using a more sensitive assay, such as a calcium flux assay.
High background signal or non-specific effects. DMSO Toxicity: The final concentration of DMSO in the cell culture may be too high.Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect.
Peptide Aggregation: At high concentrations, the peptide may form aggregates that can cause non-specific cellular stress or interfere with the assay readout.[8][9]Prepare fresh dilutions of the peptide for each experiment. Consider including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to minimize aggregation.
Contamination: The peptide or cell culture may be contaminated.Ensure aseptic techniques are followed. Use sterile, endotoxin-free reagents and test for mycoplasma contamination.
Inconsistent results between experiments. Variability in Cell Passage Number: Cellular responses can change with increasing passage number.Use cells within a consistent and narrow range of passage numbers for all experiments.
Inconsistent Peptide Dilutions: Errors in preparing serial dilutions can lead to variability.Prepare a fresh set of serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Cell Seeding Density: Variations in the number of cells seeded can affect the outcome.Ensure a consistent cell seeding density across all wells and experiments.

Quantitative Data Summary

Table 1: Recommended Starting Concentration Ranges for this compound

Assay TypeRecommended Starting Concentration RangeNotes
Calcium Flux10 nM - 10 µMA rapid and sensitive assay; a response is often seen at lower concentrations.
Reporter Gene100 nM - 50 µMResponse may require longer incubation times.
Cell Proliferation1 µM - 100 µMEffects on proliferation may require higher concentrations and longer incubation periods (24-72 hours).
Cell Migration/Invasion1 µM - 100 µMThese assays often require higher concentrations to elicit a robust response.

Table 2: Key Reagent and Assay Parameters

ParameterRecommendationRationale
Peptide Stock Solution 10 mM in 100% DMSOHigh concentration allows for minimal volume addition to cell culture, keeping the final DMSO concentration low.
Final DMSO Concentration ≤ 0.1%Minimizes solvent-induced cytotoxicity and non-specific effects.
Cell Passage Number Use a consistent range (e.g., 5-15)Ensures reproducibility of results by minimizing phenotypic drift.
Positive Control Thrombin (e.g., 1-10 nM)Confirms that the PAR1 signaling pathway is functional in the cells.[10]
Vehicle Control Culture medium with the same final concentration of DMSODifferentiates the peptide's effect from any solvent-induced effects.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM stock solution.

  • Gently vortex or sonicate to ensure the peptide is fully dissolved. Visually inspect for any particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound peptide from the 10 mM DMSO stock in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the peptide.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the cell viability against the peptide concentration to determine the dose-response curve and identify any cytotoxic concentrations.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide H-Phe-Leu-Leu-Arg- Asn-OH PAR1 PAR1 Peptide->PAR1 Binds & Activates Gq11 Gαq/11 PAR1->Gq11 Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC Gq11->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream RhoA RhoA RhoGEF->RhoA Activates RhoA->Downstream

Caption: PAR1 Signaling Pathway.

Experimental_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in DMSO (10 mM Stock) start->reconstitute aliquot Aliquot and Store at -80°C reconstitute->aliquot dose_response Dose-Response & Cytotoxicity Assay (e.g., MTT, 10 nM - 100 µM) aliquot->dose_response analyze_viability Analyze Viability Data dose_response->analyze_viability functional_assay Perform Functional Assay (e.g., Calcium Flux) within non-toxic range analyze_viability->functional_assay Identify Non-Toxic Concentration Range analyze_functional Analyze Functional Data (Determine EC50) functional_assay->analyze_functional optimize Further Optimization (Time course, specific inhibitors) analyze_functional->optimize Refine Conditions end End: Optimal Concentration Determined optimize->end

Caption: Experimental Workflow for Optimization.

References

troubleshooting low bioactivity of synthetic FLLRN peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic FLLRN peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low bioactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the FLLRN peptide and what is its expected biological activity?

The FLLRN peptide is a synthetic pentapeptide with the sequence Phenylalanine-Leucine-Leucine-Arginine-Asparagine. It is a well-known agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2] FLLRN is a fragment of the "tethered ligand" sequence (SFLLRN) that is unmasked when the enzyme thrombin cleaves the N-terminus of the PAR-1 receptor.[3][4][5] By mimicking this natural ligand, synthetic FLLRN can directly activate PAR-1 and trigger downstream signaling pathways, most notably an increase in intracellular calcium levels.[4][6]

Q2: I am observing low or no response in my calcium mobilization assay after applying FLLRN. What are the potential causes?

Low bioactivity of synthetic FLLRN can stem from several factors related to the peptide itself or the experimental setup. A logical troubleshooting workflow can help identify the root cause.

  • Problem with the Peptide: Purity, degradation, or improper handling.

  • Problem with the Assay: Cell health, receptor expression, or incorrect protocol.

The following diagram outlines a step-by-step troubleshooting process.

G cluster_Start cluster_Peptide Step 1: Peptide Integrity Verification cluster_Assay Step 2: Assay & Controls Validation cluster_Conclusion start Low or No Bioactivity Observed with FLLRN Peptide p1 Verify Peptide Quality (Purity, Mass, Concentration) start->p1 p2 Assess Peptide Handling (Solubility, Storage, Aliquoting) p1->p2 If quality is confirmed c1 Peptide is Faulty (Order new batch) p1->c1 If quality is poor a1 Check Positive Control (e.g., Ionomycin, Thrombin) p2->a1 a2 Check Cell Health & Viability a1->a2 c2 Assay System is Faulty (Optimize protocol, new cells) a1->c2 If control fails a3 Confirm PAR-1 Expression in Cell Line a2->a3 c3 Problem Solved (Activity Restored) a3->c3 If all checks pass, re-run experiment carefully

Caption: Troubleshooting workflow for low FLLRN peptide bioactivity.

Q3: How can I be sure my synthetic FLLRN peptide is of sufficient quality?

The quality of the synthetic peptide is a critical factor that can significantly impact its bioactivity. Several issues can arise during and after synthesis.

  • Purity: Synthetic peptides are typically purified using High-Performance Liquid Chromatography (HPLC). For cell-based assays, a purity of >95% is recommended. Impurities may include deletion sequences or incompletely deprotected peptides that can interfere with the assay.[7]

  • Identity: The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS) to ensure the correct sequence was synthesized.

  • Counter-ions: Trifluoroacetic acid (TFA) is often used during peptide purification and remains as a counter-ion in the final lyophilized product.[8] High concentrations of TFA can be cytotoxic and interfere with cellular assays.[9] If you suspect TFA interference, consider requesting TFA removal service from your supplier or using a different purification method.

  • Endotoxins: If working with immune cells or in assays sensitive to immune responses, endotoxin contamination can lead to spurious results. Peptides for such applications should be certified as low-endotoxin.[8]

Q4: What is the correct way to handle, dissolve, and store my FLLRN peptide?

Improper handling can lead to peptide degradation, oxidation, or aggregation, all of which reduce bioactivity.[8]

G cluster_Prep Peptide Preparation Workflow start Receive Lyophilized Peptide step1 Equilibrate vial to Room Temperature before opening start->step1 step2 Reconstitute in sterile, appropriate solvent (e.g., sterile water or buffer) step1->step2 step3 Vortex gently to dissolve step2->step3 step4 Determine accurate concentration (e.g., via UV-Vis) step3->step4 step5 Create single-use aliquots step4->step5 end Store at -20°C or -80°C Avoid freeze-thaw cycles step5->end

Caption: Recommended workflow for handling synthetic peptides.

Key Handling Procedures:

  • Storage: Store lyophilized peptide at -20°C or -80°C upon arrival.[5][10]

  • Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Dissolve the peptide in a small amount of sterile, nuclease-free water or an appropriate buffer (e.g., PBS). The FLLRN sequence is generally soluble in aqueous solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the stock solution.[8]

  • Solution Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[10]

Q5: What is the expected EC50 for FLLRN, and what concentrations should I be testing?

The half-maximal effective concentration (EC50) for FLLRN can vary depending on the cell type, receptor expression level, and assay conditions. However, literature suggests that FLLRN and its parent peptide SFLLRN typically activate PAR-1 in the micromolar (µM) range.

Peptide AgonistReceptorTypical EC50 Range (µM)Notes
FLLRN PAR-110 - 100 µMCan be less potent than the full SFLLRN sequence.[11]
SFLLRN PAR-11 - 25 µMOften used as a potent PAR-1 activating peptide.[3][12]
Thrombin PAR-10.001 - 0.01 µM (1-10 nM)The natural, high-potency enzyme activator.[11]

For initial experiments, it is advisable to test a wide concentration range, for example, from 100 nM to 200 µM, to generate a full dose-response curve.

Signaling Pathway

FLLRN activates PAR-1, which primarily couples to Gαq proteins. This initiates a signaling cascade leading to the release of intracellular calcium, a commonly measured endpoint for receptor activation.

G cluster_Membrane Cell Membrane cluster_Cytosol Cytosol FLLRN FLLRN Peptide PAR1 PAR-1 Receptor FLLRN->PAR1 Binds & Activates Gq Gαq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cyto Increased Intracellular Ca2+ Downstream Downstream Signaling Ca_Cyto->Downstream

References

H-Phe-Leu-Leu-Arg-Asn-OH storage and stability long-term

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of the peptide H-Phe-Leu-Leu-Arg-Asn-OH. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your peptide during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or lower, protected from light and moisture.[1][2] One supplier of this compound specifically recommends storage at temperatures below -15°C in a well-sealed container.[3] For storage extending over several months to years, freezing at -80°C is optimal.[4] It is crucial to minimize exposure to air and humidity, which can significantly reduce the peptide's long-term stability.[2]

Q2: How should I handle the peptide upon receipt and during use?

Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[2][5] This prevents condensation from forming on the peptide, as moisture can accelerate degradation.[2] Weigh out the desired amount quickly and tightly reseal the container.[1][5] For the remaining peptide, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing to minimize oxidation.[2][4]

Q3: Can I store this compound in solution?

Storing peptides in solution is not recommended for long periods.[5] Peptide solutions are susceptible to degradation and have limited stability, often for only a few days, even when refrigerated.[2] If short-term storage in solution is necessary, use a sterile buffer at a pH between 5 and 6 and store it frozen. It is highly recommended to prepare fresh solutions for each experiment. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes before freezing.[1][4]

Q4: What are the potential degradation pathways for this compound?

The stability of a peptide is highly dependent on its amino acid sequence.[1] this compound contains Arginine (Arg) and Asparagine (Asn), which can be susceptible to specific degradation pathways. Peptides containing Arg and Asn are prone to absorbing moisture from the air, a process known as deliquescence.[1] Asparagine residues are particularly susceptible to deamidation, a chemical reaction where the side-chain amide group is hydrolyzed to a carboxylic acid, forming an aspartic acid or isoaspartic acid residue.[6][7][8] This process can be catalyzed by acidic or basic conditions.[6][8]

Troubleshooting Guide

If you are experiencing unexpected results with this compound, consider the following troubleshooting steps to assess potential storage and stability issues.

TroubleshootingGuide start Start: Unexpected Experimental Results check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect Temp/Light/Moisture storage_ok Storage Conditions Correct check_storage->storage_ok Correct new_peptide Recommendation: Use a fresh vial of peptide. improper_storage->new_peptide check_handling Review Handling Procedures storage_ok->check_handling improper_handling Improper Handling Identified check_handling->improper_handling Incorrect Weighing/Aliquoting handling_ok Handling Procedures Correct check_handling->handling_ok Correct improper_handling->new_peptide check_solution_prep Review Solution Preparation and Storage handling_ok->check_solution_prep improper_solution Improper Solution Prep/Storage check_solution_prep->improper_solution Extended Storage in Solution/ Freeze-Thaw Cycles solution_ok Solution Prep/Storage Correct check_solution_prep->solution_ok Correct improper_solution->new_peptide perform_qc Perform Quality Control (e.g., HPLC, MS) solution_ok->perform_qc degradation_detected Degradation Detected perform_qc->degradation_detected no_degradation No Degradation Detected perform_qc->no_degradation degradation_detected->new_peptide review_protocol Recommendation: Review other experimental parameters. no_degradation->review_protocol

Data on Peptide Storage and Stability

Table 1: Recommended Storage Conditions for Lyophilized Peptides

ParameterConditionRationale
Temperature -20°C to -80°CSlows down chemical and physical degradation processes.[1][4]
Light Store in the darkPrevents light-induced oxidation and degradation.[1][2]
Moisture Store in a desiccatorMinimizes hydrolysis and deamidation.[1][2]
Atmosphere Tightly sealed vial, preferably under inert gasReduces oxidation.[2][4]

Table 2: Potential Amino Acid Instabilities in this compound

Amino AcidPotential Degradation PathwayFactors that Accelerate Degradation
Arginine (Arg) Moisture absorption (deliquescence)High humidity
Asparagine (Asn) Deamidation to Aspartic Acid or Isoaspartic AcidpH > 5, moisture, temperature[6][7]

Experimental Protocols

Protocol: General Workflow for Assessing Peptide Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound over time.

ExperimentalWorkflow start Start: Lyophilized Peptide aliquot Aliquot peptide into multiple vials start->aliquot storage_conditions Store aliquots under different conditions (e.g., -20°C, 4°C, Room Temp) aliquot->storage_conditions time_points Define time points for analysis (e.g., T=0, 1 month, 3 months, 6 months) storage_conditions->time_points sample_prep At each time point, reconstitute one aliquot in an appropriate solvent time_points->sample_prep hplc_analysis Analyze by Reverse-Phase HPLC sample_prep->hplc_analysis data_analysis Integrate peak areas and compare to T=0 hplc_analysis->data_analysis conclusion Determine percentage of remaining peptide and identify degradation products data_analysis->conclusion

Methodology:

  • Aliquotting: Upon receipt, the lyophilized peptide is divided into multiple vials under controlled humidity and an inert atmosphere to ensure each vial contains the same amount of peptide.

  • Storage: The aliquoted vials are stored under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

  • Time Points: A schedule for analysis is established (e.g., initial time point (T=0), 1 month, 3 months, 6 months, and 1 year).

  • Sample Preparation: At each designated time point, one vial from each storage condition is removed, allowed to come to room temperature, and the peptide is reconstituted in a suitable solvent (e.g., sterile water or a buffer compatible with HPLC analysis).

  • HPLC Analysis: The reconstituted peptide solution is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column. A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly used to separate the intact peptide from any degradation products.

  • Data Analysis: The chromatogram at each time point is analyzed. The area of the peak corresponding to the intact peptide is compared to the area of the same peak at T=0 to determine the percentage of the peptide remaining. The appearance of new peaks can indicate the formation of degradation products, which can be further characterized by mass spectrometry (MS).

Signaling Pathways and Degradation Mechanisms

Potential Degradation Pathway of this compound

The primary chemical instability for this compound is likely the deamidation of the Asparagine (Asn) residue. This process can occur under both acidic and alkaline conditions, but the mechanism via a cyclic imide intermediate is more common under neutral or alkaline conditions.[8]

DegradationPathway Peptide_Asn Peptide with Asn residue Cyclic_Imide Cyclic Imide Intermediate Peptide_Asn->Cyclic_Imide Deamidation (Neutral/Alkaline pH) Peptide_Asp Peptide with Asp residue Cyclic_Imide->Peptide_Asp Hydrolysis Peptide_IsoAsp Peptide with isoAsp residue Cyclic_Imide->Peptide_IsoAsp Hydrolysis

References

Technical Support Center: Minimizing Aggregation of Phe-Leu-Leu-Arg-Asn (FLLRN) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the Phe-Leu-Leu-Arg-Asn (FLLRN) peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to peptide aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the FLLRN peptide and what are its properties?

The FLLRN peptide is a biologically active peptide often used in research.[1] Its sequence, comprised of Phenylalanine, Leucine, Leucine, Arginine, and Asparagine, gives it a mixed hydrophobic and hydrophilic character. The two leucine and one phenylalanine residues contribute to its hydrophobicity, which can be a driving factor for aggregation. The presence of arginine (a basic amino acid) and asparagine (a polar, uncharged amino acid) influences its solubility in aqueous solutions.

Q2: How should I store the lyophilized FLLRN peptide?

For long-term storage, lyophilized FLLRN peptide should be kept in a desiccator at -20°C or colder.[2] Stored this way, the peptide can be stable for several years.[2] Upon receiving, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles and moisture contamination.[3]

Q3: What is the recommended storage for FLLRN peptide in solution?

Once dissolved, it is best to aliquot the FLLRN peptide solution into single-use volumes and store them at -20°C or -80°C.[1][3] For stock solutions at -80°C, they may be stable for up to 6 months, while at -20°C, they should be used within a month.[1] It is advisable to use sterile buffers for dissolution to prevent microbial growth.[3] Peptides containing asparagine, like FLLRN, can be less stable in solution over the long term.[4]

Q4: What are the initial signs of FLLRN peptide aggregation?

Visual signs of aggregation in your peptide solution include cloudiness, precipitation, or the formation of visible particles. In experimental assays, aggregation can lead to inconsistent results, loss of biological activity, and artifacts in analytical techniques like HPLC or light scattering.[5]

Troubleshooting Guides

Issue: Lyophilized FLLRN peptide will not dissolve.

Q: I am having trouble dissolving my lyophilized FLLRN peptide in an aqueous buffer. What should I do?

A: The solubility of the FLLRN peptide is influenced by its amino acid composition, which includes both hydrophobic (Phe, Leu, Leu) and charged/polar (Arg, Asn) residues. Here is a systematic approach to solubilization:

  • Start with Sterile, Deionized Water: For the initial attempt, try dissolving a small amount of the peptide in sterile, deionized water.

  • Adjust pH: Since FLLRN contains a basic residue (Arginine), its solubility can be improved by moving the pH away from its isoelectric point. Try dissolving the peptide in a buffer with a slightly acidic pH (e.g., containing a small amount of acetic acid).[2]

  • Use Organic Solvents for a Stock Solution: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is recommended, followed by a stepwise dilution with your aqueous experimental buffer.[4][6] Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.[4]

  • Sonication: Gentle sonication can help to break up small aggregates and aid in dissolution.[6]

Issue: FLLRN peptide solution becomes cloudy over time.

Q: My FLLRN peptide solution was clear initially but has become cloudy after a short period at room temperature or 4°C. What is happening and how can I prevent it?

A: Cloudiness indicates that the peptide is aggregating and precipitating out of solution. This can be triggered by factors such as temperature changes, pH shifts, or high peptide concentration.

Preventative Measures:

  • Work at a Lower Concentration: High peptide concentrations can promote self-association and aggregation.[7] If possible, work with more dilute solutions.

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your buffer is not close to the peptide's isoelectric point, as this is where solubility is at its minimum.[8]

    • Ionic Strength: Modifying the salt concentration (e.g., NaCl or KCl) can sometimes improve solubility by shielding electrostatic interactions.[5]

  • Additives:

    • Guanidinium Hydrochloride or Urea: For peptides that are prone to aggregation, these denaturing agents can be used to maintain solubility, although they are often incompatible with biological assays.

    • Arginine: The addition of L-arginine to the buffer can sometimes help to suppress peptide aggregation.[7]

  • Storage: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution. When thawing, bring the vial to room temperature before opening to prevent condensation.[3]

Data Presentation

Table 1: Recommended Solvents for FLLRN Peptide Solubilization

Solvent/SolutionRecommendationConsiderations
Sterile Deionized WaterStarting point for solubility testing.May not be sufficient if the peptide aggregates.
Aqueous Buffer (e.g., PBS)Use a pH of 5-7.Adjust pH away from the isoelectric point.
Acetic Acid (10% in water)For basic peptides like FLLRN.Dilute further with aqueous buffer.
DMSO, DMF, AcetonitrileFor preparing concentrated stock solutions.The final organic solvent concentration should be low in biological assays.

Table 2: Factors Influencing FLLRN Peptide Aggregation and Mitigation Strategies

FactorInfluence on AggregationMitigation Strategy
Peptide Concentration Higher concentrations increase the likelihood of aggregation.[7]Work with the lowest feasible concentration. Prepare fresh dilutions from a concentrated stock.
pH Aggregation is often maximal at the isoelectric point (pI).Adjust the buffer pH to be at least one unit away from the pI.
Temperature Higher temperatures can sometimes promote aggregation.Store solutions at recommended temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature.
Ionic Strength Can either increase or decrease aggregation depending on the peptide.Experiment with different salt concentrations (e.g., 50-150 mM NaCl).
Freeze-Thaw Cycles Can induce aggregation.Aliquot peptide solutions into single-use volumes.

Experimental Protocols

Protocol for Solubilizing FLLRN Peptide
  • Preparation: Allow the lyophilized FLLRN peptide vial to warm to room temperature before opening.[3]

  • Initial Solubility Test: Add a small, precisely known amount of sterile, deionized water to a small aliquot of the peptide to create a concentrated stock solution. Vortex briefly.

  • Assess Solubility: Observe the solution. If it is not clear, proceed to the next steps.

  • pH Adjustment (if necessary): If the peptide is not fully dissolved, add a small volume of 10% acetic acid to the solution and vortex.

  • Organic Solvent (if necessary): If the peptide remains insoluble, use a new aliquot of lyophilized peptide and dissolve it in a minimal amount of DMSO to create a concentrated stock.

  • Dilution: Slowly add the aqueous buffer of choice to the concentrated stock solution while vortexing to achieve the desired final concentration.

  • Sterilization: If required for your experiment, filter the final peptide solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow FLLRN Peptide Solubilization Workflow start Start: Lyophilized FLLRN warm Warm vial to room temperature start->warm add_water Add sterile deionized water warm->add_water observe Observe for clarity add_water->observe clear Solution is clear observe->clear Yes not_clear Solution is cloudy/has precipitate observe->not_clear No final_solution Final Solubilized Peptide clear->final_solution adjust_ph Adjust pH with dilute acetic acid not_clear->adjust_ph observe2 Observe for clarity adjust_ph->observe2 observe2->clear Yes use_organic Use DMSO for stock solution observe2->use_organic No dilute Dilute with aqueous buffer use_organic->dilute dilute->final_solution troubleshooting_logic Troubleshooting FLLRN Aggregation issue Problem: FLLRN Aggregation Observed check_concentration Is peptide concentration high? issue->check_concentration reduce_concentration Action: Lower concentration check_concentration->reduce_concentration Yes check_ph Is buffer pH near pI? check_concentration->check_ph No solution Resolution: Stable Peptide Solution reduce_concentration->solution adjust_ph Action: Change buffer pH check_ph->adjust_ph Yes check_storage Improper storage/handling? check_ph->check_storage No adjust_ph->solution improve_storage Action: Aliquot, avoid freeze-thaw check_storage->improve_storage Yes consider_additives Consider additives (e.g., Arginine) check_storage->consider_additives No improve_storage->solution consider_additives->solution

References

dealing with batch-to-batch variability of H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge in the production of synthetic peptides and can stem from several factors.[1] The impurity profile and peptide content can differ even when synthesis and purification protocols remain unchanged.[1] Common causes for inconsistent bioactivity include:

  • Purity Variations: The percentage of the target peptide can vary. Impurities such as truncated or deletion sequences may have different or no biological activity.

  • Presence of Co-eluting Impurities: Impurities that are difficult to separate from the main peptide during purification can interfere with the assay.[2]

  • Counter-ion (e.g., TFA) Content Fluctuation: The amount of trifluoroacetic acid (TFA), a common counter-ion from the purification process, can vary and may have off-target effects in cellular assays.[3]

  • Peptide Modifications: Oxidation, deamidation, or racemization of amino acid residues during synthesis or storage can alter the peptide's structure and function.[2][4]

  • Incorrect Peptide Concentration: Inaccurate determination of the net peptide content can lead to errors in preparing working solutions.

To address this, we recommend performing rigorous quality control on each new batch.

Q2: What are the recommended quality control (QC) tests to perform on a new batch of this compound?

A2: A comprehensive QC strategy is crucial for ensuring the reliability of your experimental results. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide. A purity of >95% is generally recommended for in-vitro studies.

  • Mass Spectrometry (MS): To confirm the identity of the peptide by verifying its molecular weight.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide.

  • Water Content Analysis: To determine the percentage of water in the lyophilized powder, which is important for accurate concentration calculations.

  • Counter-ion Content Analysis: To quantify the amount of residual counter-ions like TFA.

Q3: My lyophilized this compound peptide won't dissolve properly. What should I do?

A3: Poor solubility can be a frustrating issue. Here are some steps to troubleshoot this:

  • Check the Certificate of Analysis (CoA): The supplier may provide specific instructions for solubilization.

  • Use an Appropriate Solvent: For many peptides, sterile, distilled water is a good starting point. If solubility is an issue, consider using a small amount of a solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide, followed by dilution with your aqueous buffer.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility. For peptides with basic residues like Arginine (Arg), a slightly acidic buffer may help.

Q4: We are observing lower-than-expected activity from a new batch of this compound, even though the purity appears high on the CoA. What could be the problem?

A4: This discrepancy can arise from several factors that may not be fully reflected in a standard purity analysis:

  • Peptide Modifications: Subtle modifications like oxidation of amino acid residues might not be easily detected by standard HPLC but can significantly impact biological activity.

  • Incorrect Quantification: The net peptide content might be lower than assumed. It is advisable to perform your own peptide quantification.

  • Improper Storage and Handling: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation of the peptide.

  • Presence of Inactive Isomers: Racemization during synthesis can lead to the presence of diastereomers with reduced or no biological activity.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Bioassay Results

This guide provides a systematic approach to troubleshooting variability in experimental outcomes.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Batch Characterization cluster_2 Decision & Action cluster_3 Further Investigation A Inconsistent Bioassay Results B Perform HPLC on Old vs. New Batch A->B C Perform MS on Old vs. New Batch A->C D Quantify Net Peptide Content A->D E Profiles Match? B->E C->E F Concentrations Consistent? D->F E->F Yes H Contact Supplier for Batch Details E->H No G Investigate Assay Parameters F->G Yes I Adjust Concentration & Re-run Assay F->I No

Caption: Troubleshooting inconsistent bioassay results.

Data Presentation: Comparative Analysis of Two Batches

ParameterBatch A (Old)Batch B (New)Acceptance Criteria
Purity (HPLC) 97.5%95.2%> 95%
Molecular Weight (MS) 661.8 g/mol 661.9 g/mol Expected MW ± 0.5 Da
Net Peptide Content 75%68%Report Value
Major Impurity 1 1.2%2.8%< 2%
Major Impurity 2 0.8%1.5%< 2%

Experimental Protocols:

  • Protocol 1: Comparative HPLC Analysis

    • Prepare solutions of both old and new batches of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., 50% acetonitrile in water).

    • Inject equal volumes of each sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at 214 nm.

    • Compare the chromatograms for the main peak area (purity) and the impurity profiles.

  • Protocol 2: Net Peptide Content Quantification (Amino Acid Analysis)

    • Accurately weigh a sample of the lyophilized peptide.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

    • Analyze the resulting amino acids by ion-exchange chromatography or a suitable derivatization method followed by HPLC.

    • Calculate the amount of each amino acid and, from this, the total amount of peptide.

    • The net peptide content is the ratio of the peptide mass to the total mass of the lyophilized powder.

Guide 2: Assessing Potential Peptide Degradation

This guide outlines steps to investigate if peptide degradation is the source of variability.

Logical Relationship Diagram:

G cluster_0 Observation cluster_1 Hypotheses cluster_2 Verification cluster_3 Corrective Actions A Decreased Bioactivity Over Time B Improper Storage A->B C Repeated Freeze-Thaw Cycles A->C D Oxidation/Deamidation A->D E Review Storage Conditions B->E F Check Aliquoting Practice C->F G LC-MS Analysis for Modifications D->G H Store at -20°C or -80°C E->H I Aliquot Upon Receipt F->I J Use Freshly Prepared Solutions G->J

Caption: Investigating potential peptide degradation.

Data Presentation: Stability Assessment of this compound

Storage ConditionTime PointPurity (HPLC)Bioactivity (% of Initial)
-80°C 0 Months98.2%100%
6 Months98.0%99%
-20°C 0 Months98.2%100%
6 Months97.5%95%
4°C 0 Months98.2%100%
1 Month92.1%75%
Room Temperature 0 Months98.2%100%
1 Week85.4%50%

Experimental Protocols:

  • Protocol 3: LC-MS Analysis for Peptide Modifications

    • Dissolve the suspect peptide batch in a suitable solvent.

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate the peptide and its potential degradation products using a C18 column.

    • Analyze the mass spectrum for peaks corresponding to the expected molecular weight of the peptide, as well as masses indicating potential modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).

Signaling Pathway

Hypothesized Signaling Pathway for this compound

This compound is a fragment of a thrombin receptor-activating peptide (TRAP). TRAPs mimic the action of thrombin by binding to and activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors. The diagram below illustrates a plausible signaling cascade initiated by the binding of this compound to a PAR, leading to downstream cellular responses.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response A This compound B Protease-Activated Receptor (PAR) A->B Binding C G-protein (Gq) B->C Activation D Phospholipase C (PLC) C->D Activation E PIP2 D->E Hydrolysis F DAG E->F G IP3 E->G H Protein Kinase C (PKC) F->H Activation I Ca2+ Release G->I Induces J Platelet Aggregation, Inflammation, etc. H->J Phosphorylation Cascade I->J Modulation

Caption: Hypothesized PAR signaling pathway.

References

off-target effects of H-Phe-Leu-Leu-Arg-Asn-OH in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the peptide H-Phe-Leu-Leu-Arg-Asn-OH in their experiments. Given its sequence similarity to known thrombin receptor activating peptides (TRAPs), this guide assumes the primary intended target of this compound is the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target activity of this compound?

A1: Based on its amino acid sequence, this compound is predicted to be an agonist of Protease-Activated Receptor 1 (PAR-1). It is an analog of the well-characterized PAR-1 activating peptide SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn). The primary on-target effect is the activation of PAR-1, leading to the initiation of downstream signaling cascades.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions for this compound have not been extensively documented, potential off-target effects for peptide agonists of this class could include:

  • Cross-reactivity with other PARs: The peptide may exhibit agonist or antagonist activity at other members of the Protease-Activated Receptor family (PAR-2, PAR-3, PAR-4).

  • Interaction with other GPCRs: Due to structural similarities in ligand binding pockets, there is a possibility of weak interactions with other G protein-coupled receptors.

  • Non-specific membrane interactions: At high concentrations, the peptide might interact non-specifically with cell membranes, leading to artifacts.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, consider the following:

  • Use the lowest effective concentration: Determine the EC50 of the peptide for PAR-1 activation in your system and use concentrations around this value.

  • Include appropriate controls: Use a scrambled peptide with the same amino acid composition but a different sequence as a negative control.

  • Use specific antagonists: Pre-treat your cells with a known PAR-1 antagonist to confirm that the observed effects are mediated by PAR-1.

  • Validate findings in a secondary system: If possible, confirm your results in a different cell line or a system with knocked-down or knocked-out PAR-1 expression.

Q4: My experimental results are inconsistent. What are some common sources of error?

A4: Inconsistent results with peptide experiments can arise from several factors:

  • Peptide stability and storage: Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C) and reconstituted in an appropriate solvent. Avoid repeated freeze-thaw cycles.

  • Cell culture conditions: Variations in cell passage number, confluence, and serum starvation can all impact GPCR expression and signaling.

  • Assay conditions: Ensure consistent incubation times, temperatures, and reagent concentrations.

Troubleshooting Guides

Issue 1: No or low response to this compound in a PAR-1 activation assay (e.g., calcium mobilization).
Possible Cause Troubleshooting Step
Peptide Degradation 1. Use a fresh aliquot of the peptide. 2. Confirm the peptide's integrity via mass spectrometry.
Low PAR-1 Expression 1. Verify PAR-1 expression in your cell line using qPCR or Western blot. 2. Consider using a cell line with higher endogenous PAR-1 expression or a transiently transfected system.
Assay Sensitivity 1. Optimize the concentration of the fluorescent calcium indicator. 2. Ensure the plate reader settings (e.g., excitation/emission wavelengths, read interval) are optimal.
Incorrect Peptide Concentration 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify the stock solution concentration.
Issue 2: High background signal or response in negative control cells.
Possible Cause Troubleshooting Step
Non-specific Peptide Binding 1. Include a scrambled peptide control to assess non-specific effects. 2. Lower the concentration of this compound used.
Endogenous Receptor Activation 1. Ensure cells are properly serum-starved to reduce background signaling. 2. Check for the presence of proteases in the assay medium that could activate PARs.
Cell Health 1. Visually inspect cells for signs of stress or death. 2. Perform a cell viability assay.

Quantitative Data on Off-Target Effects

The following table provides a template for summarizing quantitative data on the binding affinity and functional activity of this compound at its intended target (PAR-1) and potential off-targets. Researchers should populate this table with their own experimental data.

Target Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Assay Type
PAR-1 e.g., 50e.g., 100Radioligand Binding, Calcium Mobilization
PAR-2 >10,000>10,000Radioligand Binding, Calcium Mobilization
PAR-4 >10,000>10,000Radioligand Binding, Calcium Mobilization
Scrambled Peptide Control No specific bindingNo activityRadioligand Binding, Calcium Mobilization

Experimental Protocols

Protocol: Calcium Mobilization Assay for PAR-1 Activation

This protocol describes a method to measure the activation of PAR-1 by this compound by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing PAR-1 (e.g., HEK293-PAR1, endothelial cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading solution. c. Incubate the plate at 37°C for 60 minutes.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Peptide Injection: Inject a solution of this compound at the desired concentration into the wells.

  • Data Acquisition: Continue to measure fluorescence for 5-10 minutes to capture the calcium response.

  • Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization and PAR-1 activation.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide This compound PAR1 PAR-1 Peptide->PAR1 Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC PLC Gq->PLC RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

Caption: PAR-1 Signaling Pathway.

Off_Target_Workflow start Start: Observe Unexpected Phenotype q1 Is the effect PAR-1 mediated? start->q1 use_antagonist Use PAR-1 Antagonist q1->use_antagonist Test q2 Effect Blocked? use_antagonist->q2 on_target Likely On-Target Effect (Biased Agonism?) q2->on_target Yes off_target_screen Perform Off-Target Screening q2->off_target_screen No binding_assay Binding Assays (e.g., Radioligand, SPR) off_target_screen->binding_assay functional_assay Functional Assays (e.g., Reporter Gene, Signaling) off_target_screen->functional_assay identify_target Identify Off-Target binding_assay->identify_target functional_assay->identify_target end End: Characterize Off-Target identify_target->end

Caption: Troubleshooting Off-Target Effects.

protocol for removing TFA from synthetic H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from synthetic peptides, with a specific focus on sequences like H-Phe-Leu-Leu-Arg-Asn-OH. TFA is a common counterion used during peptide synthesis and purification, but its presence can interfere with biological assays.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I need to remove TFA from my synthetic peptide?

A1: Trifluoroacetic acid (TFA) is often used during the solid-phase synthesis and HPLC purification of peptides.[1][2] While it is effective for these processes, residual TFA can be problematic for downstream applications. It is toxic to cells and can alter the secondary structure, mass, and solubility of the peptide, potentially affecting the results of biological assays.[1][3][4]

Q2: My peptide is this compound. Are there any specific challenges with this sequence for TFA removal?

A2: Yes, your peptide contains Arginine (Arg), a basic amino acid. TFA, a strong acid, forms a strong ionic interaction with the positively charged side chain of arginine.[3][5] This makes the removal of the TFA counterion more challenging compared to peptides without basic residues.

Q3: I tried simple lyophilization, but I still have significant TFA content. Why?

A3: While lyophilization can remove excess or unbound TFA, it is often insufficient to break the strong ionic bonds between TFA and positively charged amino acid residues like arginine.[1][2] Multiple cycles of dissolving the peptide in a solution with a competing acid and then lyophilizing are typically necessary for effective removal.[1][2]

Q4: I'm seeing a lower yield of my peptide after the TFA removal protocol. Is this normal?

A4: Peptide loss during the salt conversion process is a common occurrence.[1][2] This can be due to handling steps, such as transfers between tubes, and the inherent losses during procedures like ion-exchange chromatography or repeated lyophilization. Optimizing the protocol and careful handling can help minimize these losses.

Q5: Can the TFA removal process affect the purity of my peptide?

A5: If performed correctly, the TFA removal process should not significantly impact the purity of your peptide.[5] However, harsh conditions, such as prolonged exposure to very strong acids, could potentially lead to peptide degradation.[6][7] It is always recommended to check the purity of your peptide by HPLC after the procedure.

Q6: How can I confirm that TFA has been successfully removed?

A6: Several analytical methods can be used to quantify residual TFA, including:

  • 19F-NMR: Fluorine NMR is a direct and sensitive method for detecting and quantifying TFA.[5]

  • Ion Chromatography: This technique can separate and quantify different ions, including trifluoroacetate.[8][9]

  • HPLC with an Evaporative Light Scattering Detector (ELSD): This method can also be used for TFA quantification.[5]

  • FT-IR Spectroscopy: The presence of TFA can be monitored by observing specific infrared absorption bands.[7]

Experimental Protocols

Here are detailed methodologies for the most common TFA removal techniques.

Protocol 1: TFA/HCl Exchange via Lyophilization

This is a widely used method that involves replacing the trifluoroacetate counterion with a hydrochloride salt through repeated lyophilization cycles.[1][10][11]

Materials:

  • Synthetic this compound peptide (TFA salt)

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the peptide: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[1][2]

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][2] A concentration of 10 mM HCl has been shown to be optimal for efficient exchange.[5]

  • Equilibrate: Allow the solution to stand at room temperature for at least one minute.[1]

  • Freeze: Freeze the solution, preferably in liquid nitrogen or a -80°C freezer.[1][5]

  • Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.[1]

  • Repeat: Re-dissolve the lyophilized peptide powder in the same volume of the HCl solution and repeat the freezing and lyophilization steps.[1][2] For efficient TFA removal, this cycle should be repeated at least two to three times.[1][2][5]

  • Final Reconstitution: After the final lyophilization, re-dissolve the peptide hydrochloride salt in your desired buffer for the experiment.

Protocol 2: Ion-Exchange Chromatography

This method utilizes an anion exchange resin to capture the trifluoroacetate ions, allowing the peptide with a new counterion to be collected.[10][11]

Materials:

  • Synthetic this compound peptide (TFA salt)

  • Strong anion exchange resin (e.g., AG1-X8)

  • 1 M Sodium Acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Prepare the resin: Pack a small column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[11]

  • Equilibrate the column:

    • Wash the resin with 1 M sodium acetate solution.[11]

    • Wash the column thoroughly with distilled water to remove excess sodium acetate.[11]

  • Load the peptide: Dissolve the peptide in distilled water and apply it to the prepared column.[11]

  • Elute the peptide: Elute the column with distilled water and collect the fractions containing the peptide.[11] The trifluoroacetate ions will remain bound to the resin.

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[11]

Protocol 3: Reverse-Phase HPLC with Counterion Exchange

This technique involves running the purified peptide through an HPLC column again, but with a mobile phase containing a different, more biologically compatible acid, such as acetic acid.[2][12]

Materials:

  • Synthetic this compound peptide (TFA salt)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Acetic Acid in water

  • Mobile Phase B: 0.1% Acetic Acid in acetonitrile

Procedure:

  • Equilibrate the column: Equilibrate the C18 HPLC column with the mobile phase containing acetic acid.[12]

  • Dissolve and inject: Dissolve the TFA salt of the peptide in a minimal amount of Mobile Phase A and inject it onto the column.

  • Elute the peptide: Run a gradient of acetonitrile (Mobile Phase B) to elute the peptide. The TFA will wash through the column unretained, while the peptide will bind and then elute with the acetate counterion.[12]

  • Collect and lyophilize: Collect the fractions containing the purified peptide and lyophilize to obtain the peptide acetate salt.

Data Presentation

The following table summarizes the key aspects of each TFA removal protocol for easy comparison.

FeatureTFA/HCl Exchange (Lyophilization)Ion-Exchange ChromatographyReverse-Phase HPLC
Principle Competitive displacement of TFA by a stronger acid (HCl) followed by removal of volatile TFA and HCl through lyophilization.Anion exchange resin captures TFA-, allowing the peptide with a new counterion to pass through.The peptide is retained on the column while the mobile phase containing a new counterion (e.g., acetate) replaces the TFA.
Typical Final Salt Form HydrochlorideAcetate (or other as per equilibration buffer)Acetate (or other as per mobile phase)
Efficiency High, especially with multiple cycles.[5]Can be very high, near complete removal.[6]High, can significantly reduce TFA levels.[2]
Peptide Yield Moderate to high, some loss with multiple handling steps.[1][2]Can have moderate losses depending on resin and handling.Can have losses due to dilution and collection.[12]
Time Requirement Long, due to multiple overnight lyophilization cycles.Relatively fast, can be completed in a few hours.Moderate, dependent on HPLC run time.
Equipment LyophilizerChromatography column and resinHPLC system
Best Suited For Small to moderate quantities of peptide, when a hydrochloride salt is desired.When a specific, non-HCl salt form is required.When peptide needs to be re-purified or when HPLC is readily available.

Visualization

The following diagram illustrates the general workflow for removing TFA from a synthetic peptide.

TFA_Removal_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_removal TFA Removal Methods cluster_analysis Analysis & Application SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (with TFA) SPPS->Cleavage Purification RP-HPLC Purification (with TFA) Cleavage->Purification Peptide_TFA Peptide as TFA Salt (this compound • xTFA) Purification->Peptide_TFA Lyophilization TFA/HCl Exchange (Lyophilization) Peptide_TFA->Lyophilization Ion_Exchange Ion-Exchange Chromatography Peptide_TFA->Ion_Exchange HPLC_Exchange RP-HPLC (Counterion Exchange) Peptide_TFA->HPLC_Exchange Peptide_HCl Peptide as HCl Salt (this compound • xHCl) Lyophilization->Peptide_HCl Peptide_Acetate Peptide as Acetate Salt (this compound • xCH3COOH) Ion_Exchange->Peptide_Acetate HPLC_Exchange->Peptide_Acetate Analysis Purity & TFA Quantification (HPLC, 19F-NMR, etc.) Peptide_HCl->Analysis Peptide_Acetate->Analysis Application Downstream Biological Assays Analysis->Application

Caption: Workflow for TFA removal from synthetic peptides.

References

Validation & Comparative

A Comparative Guide to PAR1 Activating Peptides: SFLLRN vs. H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of synthetic peptides used to probe the activity of Protease-Activated Receptor 1 (PAR1) is critical. This guide provides a detailed comparison of two such peptides: the well-characterized SFLLRN (H-Ser-Phe-Leu-Leu-Arg-Asn-NH2), also known as TRAP-6, and H-Phe-Leu-Leu-Arg-Asn-OH.

This guide will primarily focus on the extensively documented activity of SFLLRN as a representative PAR1 activating peptide, while highlighting the current data gap for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of SFLLRN in various functional assays. No directly comparable data for this compound was found in the reviewed literature.

AgonistAssay TypeCell/System TypeEC50 / IC50 / ConcentrationReference
SFLLRN Platelet AggregationWashed Human Platelets100 µM (induces aggregation)[1]
Platelet AggregationHuman Platelet-Rich Plasma15 µM and 25 µM[2]
Calcium MobilizationEA.hy926 Endothelial Cells4.8 µM[3]
Annexin V BindingHuman PlateletsMaximal binding at ~100-2000 µM[1]
This compound --Data not available-

Signaling Pathway of PAR1 Activation

PAR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and cell proliferation.[4][5] Its activation is initiated by proteolytic cleavage of its N-terminal domain by proteases like thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor itself to trigger downstream signaling. Synthetic peptides like SFLLRN mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[2][6]

Upon activation, PAR1 couples to several G proteins, primarily Gq/11, G12/13, and Gi/o, leading to the activation of multiple downstream signaling cascades.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Protein Coupling cluster_downstream Downstream Effectors PAR1 PAR1 Gq Gq PAR1->Gq Couples to G12_13 G12_13 PAR1->G12_13 Couples to Agonist SFLLRN / Thrombin Agonist->PAR1 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates ROCK ROCK RhoA->ROCK Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Cell Proliferation) Ca_Release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: PAR1 Signaling Pathway

Experimental Protocols

The activity of PAR1 agonists is typically assessed using a variety of in vitro assays. The two most common methods are platelet aggregation assays and calcium mobilization assays.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a key event in thrombosis.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Whole Blood Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Aggregometer Aggregometer Cuvette PRP->Aggregometer Add_Agonist Add Agonist (e.g., SFLLRN) Aggregometer->Add_Agonist Measure Measure Light Transmittance Add_Agonist->Measure Aggregation_Curve Generate Aggregation Curve Measure->Aggregation_Curve EC50 Calculate EC50 Aggregation_Curve->EC50

Caption: Platelet Aggregation Workflow

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.[7]

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmittance is recorded. The agonist (e.g., SFLLRN) is then added to the cuvette, and the change in light transmittance is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.[8][9]

  • Data Analysis: The extent of aggregation is quantified by the change in light transmittance. Dose-response curves are generated by testing a range of agonist concentrations to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[9]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Adherent cells (e.g., endothelial or epithelial cells) expressing PAR1 are cultured in multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3][5][10]

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the agonist. The PAR1 agonist is then injected into the wells, and the change in fluorescence is recorded in real-time. An increase in fluorescence indicates a rise in intracellular calcium.[5][10]

  • Data Analysis: The peak fluorescence intensity is used to quantify the response. Dose-response curves are constructed by plotting the peak fluorescence against the agonist concentration to determine the EC50 value.[11]

Conclusion

SFLLRN (TRAP-6) is a well-established and potent agonist for PAR1, with its activity extensively characterized in a variety of cellular and functional assays. It serves as a reliable tool for investigating PAR1 signaling and function.

In contrast, this compound is a less commonly referenced PAR1 activating peptide. While its sequence suggests it should activate PAR1, the lack of available quantitative data in the scientific literature makes a direct comparison of its potency and efficacy with SFLLRN impossible at this time. Researchers considering the use of this compound should be aware of this data gap and may need to perform their own characterization studies to determine its activity in their specific experimental system. For researchers seeking a well-validated PAR1 agonist, SFLLRN remains the standard choice.

References

Validating H-Phe-Leu-Leu-Arg-Asn-OH as a PAR-1 Selective Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the peptide H-Phe-Leu-Leu-Arg-Asn-OH (also known as FLLRN-OH) as a potential selective agonist for the Protease-Activated Receptor 1 (PAR-1). While direct quantitative experimental data for FLLRN-OH is limited in publicly available literature, this document outlines the established methodologies for its validation and compares its potential performance with well-characterized PAR-1 agonists, providing a framework for its evaluation.

Introduction to PAR-1 and its Agonists

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and vascular biology. PAR-1, the first identified member of this family, is a key receptor for the coagulation enzyme thrombin. Activation of PAR-1 by thrombin involves the cleavage of its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand" and auto-activates the receptor.

Synthetic peptides that mimic this tethered ligand sequence can act as direct agonists of PAR-1, bypassing the need for proteolytic cleavage. These peptide agonists are invaluable tools for studying PAR-1 signaling and for the development of novel therapeutics. Commonly studied PAR-1 activating peptides include SFLLRN-NH₂ (TRAP-6) and TFLLR-NH₂. This guide focuses on the validation of a related peptide, this compound (FLLRN-OH).

Comparative Analysis of PAR-1 Agonists

A direct quantitative comparison of FLLRN-OH with other PAR-1 agonists is challenging due to the lack of published experimental data for this specific peptide. However, based on the known structure-activity relationships of PAR-1 activating peptides, a hypothetical comparison can be drawn. The following table outlines key performance parameters that should be experimentally determined for FLLRN-OH and how they compare to established agonists.

ParameterThis compound (FLLRN-OH)H-Ser-Phe-Leu-Leu-Arg-Asn-NH₂ (SFLLRN-NH₂)H-Thr-Phe-Leu-Leu-Arg-NH₂ (TFLLR-NH₂)
Potency (EC₅₀) Data not available~0.8 µM for half-maximal platelet aggregation.[1]Potent vasodilator with a mean net maximal inhibition of 61.50% at 10⁻⁶ M in human umbilical artery.[2]
Selectivity Data not availablePrimarily activates PAR-1; does not show activity at PAR-4.[3]Considered one of the more selective PAR-1 activating peptides.[2]
Maximal Response Data not availableInduces robust platelet aggregation and intracellular calcium mobilization.[1][4]Produces significant contractile response in human renal artery, comparable to SFLLRN-NH₂.[5]
Receptor Desensitization Data not availableRepeated application leads to homologous desensitization of PAR-1.[5]Data not available

Experimental Protocols for Validation

To validate this compound as a PAR-1 selective agonist, a series of in vitro experiments are required. The following are detailed methodologies for key assays.

Calcium Mobilization Assay

Activation of PAR-1 typically leads to the mobilization of intracellular calcium stores. This can be measured using fluorescent calcium indicators.

Objective: To determine the potency (EC₅₀) of FLLRN-OH in inducing intracellular calcium flux in PAR-1 expressing cells.

Materials:

  • PAR-1 expressing cell line (e.g., HEK293 or CHO cells stably expressing human PAR-1)

  • FLLRN-OH, SFLLRN-NH₂ (positive control), and a negative control peptide

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Plate PAR-1 expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of FLLRN-OH, SFLLRN-NH₂, and the negative control peptide in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a short period.

  • Agonist Addition: Use the automated injector to add the different concentrations of the peptides to the wells.

  • Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Platelet Aggregation Assay

PAR-1 is a key receptor in platelet activation and aggregation.

Objective: To assess the ability of FLLRN-OH to induce platelet aggregation and determine its potency relative to other PAR-1 agonists.

Materials:

  • Freshly isolated human platelets

  • FLLRN-OH, SFLLRN-NH₂ (positive control), and a negative control peptide

  • Platelet aggregometer

  • Tyrode's buffer

Protocol:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.

  • Platelet Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with Tyrode's buffer.

  • Agonist Preparation: Prepare a range of concentrations for each test peptide.

  • Aggregation Measurement:

    • Add a known volume of the adjusted platelet suspension to the aggregometer cuvette and allow it to equilibrate.

    • Add the agonist to the cuvette and start recording the change in light transmission.

    • Platelet aggregation will cause an increase in light transmission.

  • Data Analysis: The rate and extent of aggregation are measured. Dose-response curves can be constructed to determine the EC₅₀ for each agonist.

Selectivity Assays

To confirm the selectivity of FLLRN-OH for PAR-1, its activity should be tested on cells expressing other PAR subtypes (PAR-2, PAR-3, and PAR-4).

Objective: To determine if FLLRN-OH activates other PAR family members.

Protocol:

  • Perform the calcium mobilization assay as described above using cell lines specifically expressing PAR-2, PAR-3, or PAR-4.

  • Use known selective agonists for each PAR subtype as positive controls (e.g., SLIGKV-NH₂ for PAR-2, AYPGKF-NH₂ for PAR-4).

  • A lack of response in these cell lines at concentrations that activate PAR-1 would indicate selectivity for PAR-1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical framework for validating FLLRN-OH.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage Agonist This compound (FLLRN-OH) Agonist->PAR1 Binding Gq Gαq PAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Production ER Endoplasmic Reticulum (ER) IP3->ER Binding Ca2 Ca²⁺ ER->Ca2 Release CellularResponse Cellular Response (e.g., Platelet Aggregation) Ca2->CellularResponse Stimulation Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Peptide Synthesize/Obtain This compound CaAssay Calcium Mobilization Assay (Determine EC₅₀) Peptide->CaAssay AggAssay Platelet Aggregation Assay (Determine EC₅₀) Peptide->AggAssay SelectivityAssay Selectivity Screening (Activity at PAR-2, 3, 4) Peptide->SelectivityAssay Cells Culture PAR-expressing cell lines (PAR-1, 2, 3, 4) Cells->CaAssay Cells->SelectivityAssay Platelets Isolate Human Platelets Platelets->AggAssay Data Analyze Dose-Response Curves Calculate Potency & Efficacy CaAssay->Data AggAssay->Data SelectivityAssay->Data Comparison Compare with known PAR-1 agonists (SFLLRN-NH₂, TFLLR-NH₂) Data->Comparison Logical_Relationship Start Hypothesis: FLLRN-OH is a PAR-1 selective agonist Potency Does FLLRN-OH induce PAR-1 mediated signaling? Start->Potency Selectivity Is the activity of FLLRN-OH specific to PAR-1? Potency->Selectivity Yes NotValidated Conclusion: FLLRN-OH is not a selective PAR-1 agonist Potency->NotValidated No Conclusion Conclusion: FLLRN-OH is a validated PAR-1 selective agonist Selectivity->Conclusion Yes Selectivity->NotValidated No

References

A Comparative Dose-Response Analysis of H-Phe-Leu-Leu-Arg-Asn-OH and Alternative Platelet Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response effects of the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH and other key platelet agonists. The data presented herein is essential for researchers investigating platelet activation, signaling pathways, and for the development of novel antiplatelet therapeutics. As this compound is a novel peptide with limited publicly available data, this guide utilizes the well-characterized Protease-Activated Receptor 4 (PAR4) agonist, AYPGKF, as a proxy due to its similar mechanism of action.

Comparative Agonist Performance

The following tables summarize the dose-response characteristics of this compound (represented by the PAR4 agonist AYPGKF) and alternative platelet agonists in two key functional assays: platelet aggregation and intracellular calcium mobilization.

Table 1: Dose-Response in Platelet Aggregation

AgonistReceptor TargetEC50 (µM)Concentration for Maximal Aggregation (µM)
This compound (as AYPGKF) PAR4 ~56 - 60 [1][2]~200 [3]
Thrombin Receptor Activator Peptide 6 (TRAP-6)PAR1~0.8[4]Not specified
Collagen-Related Peptide (CRP-XL)GPVINot specifiedNot specified
Adenosine Diphosphate (ADP)P2Y1/P2Y12Variable (dependent on conditions)>10

Table 2: Dose-Response in Intracellular Calcium Mobilization

AgonistReceptor TargetEC50 (µM)
This compound (as AYPGKF) PAR4 ~25 - 61 [5][6]
Thrombin Receptor Activator Peptide 6 (TRAP-6)PAR1Triggers mobilization in the 0.01-10 µM range[7]
Collagen-Related Peptide (CRP-XL)GPVINot specified
Adenosine Diphosphate (ADP)P2Y1/P2Y12Not specified

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_receptor Platelet Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Calcium cluster_response Platelet Response H-FLLRN-OH This compound PAR4 PAR4 Receptor H-FLLRN-OH->PAR4 Binds and Activates Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves Shape_Change Shape Change RhoGEF->Shape_Change IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Aggregation Aggregation Ca2->Aggregation Granule_Secretion Granule Secretion PKC->Granule_Secretion

Caption: Signaling pathway of this compound in platelets.

G cluster_prep Sample Preparation cluster_assays Functional Assays cluster_agg Platelet Aggregation cluster_ca Calcium Mobilization cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Count Platelet Count Adjustment PRP_Preparation->Platelet_Count LTA Light Transmission Aggregometry (LTA) Platelet_Count->LTA Fura2_Loading Load Platelets with Fura-2 AM Platelet_Count->Fura2_Loading Agonist_Addition_Agg Add Agonist (Dose-Response) LTA->Agonist_Addition_Agg Aggregation_Measurement Measure % Aggregation Agonist_Addition_Agg->Aggregation_Measurement Dose_Response_Curve Generate Dose-Response Curves Aggregation_Measurement->Dose_Response_Curve Fluorimetry Fluorimetry Fura2_Loading->Fluorimetry Agonist_Addition_Ca Add Agonist (Dose-Response) Fluorimetry->Agonist_Addition_Ca Ca_Measurement Measure Intracellular [Ca²⁺] Agonist_Addition_Ca->Ca_Measurement Ca_Measurement->Dose_Response_Curve EC50_Calculation Calculate EC50 Values Dose_Response_Curve->EC50_Calculation

Caption: Experimental workflow for dose-response analysis.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard laboratory procedures for light transmission aggregometry (LTA).[8][9]

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.

  • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

3. Aggregation Measurement:

  • Pre-warm the PRP aliquots to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.

  • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

  • Add varying concentrations of the agonist (this compound or alternatives) to the PRP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

Intracellular Calcium Mobilization Assay

This protocol is based on the use of the ratiometric fluorescent indicator Fura-2 AM.[10][11]

1. Platelet Preparation and Dye Loading:

  • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Incubate the washed platelets with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

  • Wash the platelets twice by centrifugation to remove extracellular Fura-2 AM and resuspend in the final buffer.

2. Fluorimetric Measurement:

  • Transfer the Fura-2-loaded platelet suspension to a cuvette in a fluorometer equipped with a stirring mechanism and maintained at 37°C.

  • Excite the platelets alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Record the baseline fluorescence ratio (340/380 nm).

3. Agonist Stimulation and Data Acquisition:

  • Add varying concentrations of the agonist to the platelet suspension.

  • Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.

  • Calibrate the fluorescence signal using digitonin (for maximum fluorescence) and EGTA (for minimum fluorescence) to convert the ratio to calcium concentration.

References

Assessing the Potency of H-Phe-Leu-Leu-Arg-Asn-OH and Its Analogs as Protease-Activated Receptor 1 (PAR1) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of H-Phe-Leu-Leu-Arg-Asn-OH and its analogs reveals varying potencies in the activation of Protease-Activated Receptor 1 (PAR1), a key player in cellular signaling involved in thrombosis, inflammation, and vascular biology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these peptide analogs, supported by experimental data and detailed methodologies, to aid in the selection and development of targeted PAR1 agonists.

This compound, with the amino acid sequence FLLRN, is a pentapeptide fragment derived from the canonical PAR1 activating peptide, SFLLRN (TRAP-6). PAR1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling. Synthetic peptides that mimic this tethered ligand sequence, like SFLLRN and its analogs, can act as agonists, directly activating the receptor without the need for proteolytic cleavage.

Comparative Potency of PAR1 Agonist Analogs

The potency of various PAR1 agonist peptides is typically assessed by their ability to induce a cellular response, such as intracellular calcium mobilization or platelet aggregation. The half-maximal effective concentration (EC50) is a common metric used to quantify and compare the potency of these analogs. A lower EC50 value indicates a higher potency.

Peptide AnalogSequencePotency (EC50/Ki)Target Receptor
SFLLRN-NH2 H-Ser-Phe-Leu-Leu-Arg-Asn-NH2~1-10 µM (Platelet Aggregation)[1][2]PAR1
FLLRN This compoundData not consistently found in reviewed literaturePAR1
Macrocyclic Analog (3c) Cyclized SFLLRN analog24 µM (Platelet Aggregation)[3]PAR1
TFLLRN-NH2 H-Thr-Phe-Leu-Leu-Arg-Asn-NH2~5 µM (Calcium Mobilization)[4]PAR1
GYPGKF H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2~500 µM (Platelet Aggregation)[1]PAR4
GYPGQV H-Gly-Tyr-Pro-Gly-Gln-Val-OH~1 mM (Platelet Aggregation)[1]PAR4

Experimental Protocols

The assessment of PAR1 agonist potency is predominantly carried out using in vitro cellular assays. A widely used method is the measurement of intracellular calcium mobilization in response to peptide stimulation.

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of a PAR1 agonist to trigger the release of calcium from intracellular stores, a key event in the PAR1 signaling cascade.

Principle: PAR1 activation leads to the activation of the Gq alpha subunit of its associated G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

Detailed Methodology:

  • Cell Culture: A suitable cell line endogenously expressing PAR1 (e.g., human endothelial cells like EA.hy926) or a cell line engineered to overexpress PAR1 is cultured in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.[4][5]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester form allows the dye to be cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[5][6]

  • Incubation: The cells are incubated with the dye for a specific period (e.g., 1 hour at 37°C) to allow for de-esterification and even distribution of the dye within the cells.[6]

  • Washing: The cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any extracellular dye.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader equipped with an automated injection system. Baseline fluorescence is measured before the addition of the peptide analogs at various concentrations.[5]

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time immediately after the addition of the agonist. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.[5][6]

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data is then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The activation of PAR1 by its agonists initiates a cascade of intracellular signaling events. The primary pathways involve the coupling of the receptor to heterotrimeric G-proteins, specifically Gq and G12/13.[7][8]

PAR1 Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist PAR1 Agonist (e.g., SFLLRN) PAR1 PAR1 Receptor Agonist->PAR1 Binds to Gq Gαq PAR1->Gq Activates G12_13 Gα12/13 PAR1->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Ca Cellular Response (e.g., Platelet Aggregation, Endothelial Activation) Ca_Release->Cellular_Response_Ca PKC->Cellular_Response_Ca RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cellular_Response_Rho Cellular Response (e.g., Cytoskeletal Changes, Cell Shape Change) ROCK->Cellular_Response_Rho

Caption: PAR1 signaling cascade initiated by agonist binding.

Experimental Workflow for Potency Assessment

The logical flow of an experiment to determine the potency of PAR1 agonist analogs is outlined below.

Experimental_Workflow Start Start Cell_Culture Culture PAR1-Expressing Cells in 96-well Plate Start->Cell_Culture Dye_Loading Load Cells with Fluo-4 AM Calcium Indicator Cell_Culture->Dye_Loading Stimulation Stimulate Cells with Analogs using Fluorescence Plate Reader Dye_Loading->Stimulation Prepare_Analogs Prepare Serial Dilutions of Peptide Analogs Prepare_Analogs->Stimulation Data_Acquisition Measure Fluorescence Change over Time Stimulation->Data_Acquisition Data_Analysis Analyze Dose-Response Data and Calculate EC50 Data_Acquisition->Data_Analysis Comparison Compare Potency of Analogs Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for assessing peptide analog potency.

Structure-Activity Relationship Logic

The potency of PAR1 agonist analogs is highly dependent on their amino acid sequence and structure.

SAR_Logic Core_Motif Core Agonist Motif (e.g., FLLRN) N_Terminal_Mod N-Terminal Modification (e.g., addition of Serine in SFLLRN) Core_Motif->N_Terminal_Mod C_Terminal_Mod C-Terminal Modification (e.g., Amidation) Core_Motif->C_Terminal_Mod Conformational_Constraint Conformational Constraint (e.g., Cyclization) Core_Motif->Conformational_Constraint Increased_Potency Increased Potency N_Terminal_Mod->Increased_Potency Can lead to Altered_Selectivity Altered Selectivity N_Terminal_Mod->Altered_Selectivity C_Terminal_Mod->Increased_Potency Can lead to Decreased_Potency Decreased Potency Conformational_Constraint->Decreased_Potency Can lead to

Caption: Structure-activity relationship considerations.

References

A Comparative Guide to SFLLRN-OH Induced Signaling in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative analysis of the signaling induced by the synthetic peptide Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN-OH), a well-established agonist of Protease-Activated Receptor 1 (PAR1). The peptide, commonly referred to as TRAP-6, is a valuable tool in the study of PAR1 signaling in various physiological and pathological processes, including thrombosis, inflammation, and cancer. This document offers a comparative overview of SFLLRN-OH's signaling profile against other PAR1 activators, supported by experimental data and detailed protocols.

Introduction to SFLLRN-OH and PAR1 Signaling

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand" to activate the receptor. SFLLRN-OH is a synthetic hexapeptide that mimics this tethered ligand, thereby directly activating PAR1 without the need for proteolytic cleavage.[1][2]

Upon activation by agonists like SFLLRN-OH, PAR1 couples to several heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate downstream signaling cascades. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho GTPases, which are involved in regulating cell shape and motility. Furthermore, PAR1 activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

Quantitative Comparison of PAR1 Agonists

The potency and efficacy of SFLLRN-OH in activating PAR1 signaling pathways can be compared with other agonists, such as the endogenous activator thrombin and other synthetic peptides. The following tables summarize key quantitative parameters from various studies. It is important to note that experimental conditions can vary between studies, affecting the absolute values.

AgonistAssayCell Type/SystemEC50Reference
SFLLRN-OH (TRAP-6) Platelet AggregationHuman Platelets0.8 µM[1]
Intracellular Ca2+ MobilizationCultured Neurons1.9 µM (as TFLLR-NH2)[3]
Intracellular Ca2+ MobilizationHuman Platelets1.8 ± 0.5 µM[4]
Thrombin Intracellular Ca2+ MobilizationCultured Neurons24 mU/mL[3]
Intracellular Ca2+ MobilizationHuman Platelets7.2 ± 2 nM[4]
TFLLR-NH2 Intracellular Ca2+ MobilizationCultured Neurons1.9 µM[3]
ContractionHuman Renal ArterySignificant contraction at 100 µM[5]
Macrocyclic Analog (3c) PAR-1 Activation (Platelet Aggregation)Human Platelets24 µM[6]

Table 1: Comparative Potency (EC50) of PAR1 Agonists. This table highlights the concentration of different agonists required to elicit half-maximal response in various functional assays.

AgonistParameterCell Type/SystemObservationReference
SFLLRN-OH (TRAP-6) Maximal Annexin V BindingHuman Platelets~2-fold higher than thrombin[7]
Platelet Procoagulant ActivityHuman PlateletsInduces immediate procoagulant properties[7]
Thrombin Maximal Annexin V BindingHuman PlateletsLower maximal response compared to SFLLRN-OH[7]
Parmodulins (Allosteric Modulators) Apoptosis InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibit apoptosis induced by various stimuli, similar to Activated Protein C (APC)[8]
G-protein CouplingPlatelets and Endothelial CellsBiased signaling: inhibits Gαq but not Gα12/13[8]

Table 2: Comparative Efficacy and Biased Signaling of PAR1 Modulators. This table compares the maximal effects and differential signaling pathways activated by various PAR1 modulators.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by SFLLRN-OH and the general workflow for its quantitative analysis.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 beta_arrestin β-Arrestin PAR1->beta_arrestin SFLLRN SFLLRN-OH SFLLRN->PAR1 Activation PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK MAPK_cascade MAPK Cascade (ERK1/2) beta_arrestin->MAPK_cascade

Caption: SFLLRN-OH activates PAR1, leading to Gq and G12/13 signaling and β-arrestin recruitment.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Quantitative Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Platelets, HUVECs) ca_assay Intracellular Calcium Mobilization (Fura-2 AM) cell_culture->ca_assay mapk_assay MAPK Phosphorylation (Western Blot / ELISA) cell_culture->mapk_assay platelet_assay Platelet Aggregation (Light Transmission Aggregometry) cell_culture->platelet_assay agonist_prep Agonist Preparation (SFLLRN-OH, Thrombin, etc.) agonist_prep->ca_assay agonist_prep->mapk_assay agonist_prep->platelet_assay dose_response Dose-Response Curves (EC50 Calculation) ca_assay->dose_response mapk_assay->dose_response platelet_assay->dose_response comparison Comparative Analysis dose_response->comparison

References

A Comparative Guide to the Efficacy of FLLRN and FLLRN-NH2 Peptides in PAR-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptides FLLRN and FLLRN-NH2, focusing on their efficacy as modulators of Protease-Activated Receptor 1 (PAR-1). This document summarizes their distinct mechanisms of action, presents available quantitative data from relevant experimental assays, and details the methodologies for key experiments.

Introduction to FLLRN, FLLRN-NH2, and PAR-1

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling. It is activated by the cleavage of its N-terminal domain by proteases like thrombin, which exposes a tethered ligand sequence that binds to the receptor and initiates downstream signaling. Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR-1 function.

The peptides FLLRN and FLLRN-NH2 are short synthetic peptides derived from the PAR-1 tethered ligand sequence. A key structural difference between them is the C-terminus: FLLRN possesses a free carboxyl group, while FLLRN-NH2 is C-terminally amidated. This seemingly minor modification dramatically alters their pharmacological activity.

Mechanism of Action: Agonist vs. Antagonist

Experimental evidence consistently demonstrates that C-terminal amidation is a critical determinant of the activity of these peptides.

  • FLLRN-NH2 (and related amidated peptides like SFLLRN-NH2 and TFLLR-NH2) acts as a PAR-1 agonist. [1][2] It mimics the endogenous tethered ligand, binding to and activating the PAR-1 receptor, thereby triggering downstream signaling cascades.

  • FLLRN, with its free carboxyl C-terminus, is reported to function as a PAR-1 antagonist. It is believed to bind to the receptor without inducing the conformational change necessary for activation, thereby blocking the binding and action of agonists like thrombin and amidated PAR-1 activating peptides.

Quantitative Comparison of Efficacy

PeptideActivityAssayKey Parameter (EC50/IC50)Reference
FLLRN-NH2 (analog) PAR-1 Agonist Calcium MobilizationEC50: 1.9 µM (for TFLLR-NH2)[de Garavilla L, et al. Br J Pharmacol. 2001][3]
FLLRN-NH2 (analog) PAR-1 Agonist Platelet AggregationEC50: 24 µM (for a macrocyclic analog of SFLLRN-NH2)[Bioorg Med Chem Lett. 1999][2]
FLLRN (as antagonist) PAR-1 Antagonist Platelet Aggregation (inhibition of SFLLRN-induced aggregation)IC50: 0.1 µmol/L (for a non-peptide antagonist)[Keating GM. Drugs. 2012][4] Note: This value is for a different antagonist and serves as a reference for the assay.

Note: The EC50 (half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal response. The IC50 (half-maximal inhibitory concentration) indicates the concentration of an antagonist required to inhibit 50% of the agonist's response. Lower values indicate higher potency.

The C-terminal amidation generally enhances the biological activity and stability of peptides.[5][6] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can influence peptide-receptor interactions and membrane permeability.

PAR-1 Signaling Pathways

PAR1_Signaling FLLRN_NH2 FLLRN-NH2 (Agonist) PAR1 PAR-1 Receptor FLLRN_NH2->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement FLLRN FLLRN (Antagonist) FLLRN->Block Block->PAR1 Inhibits Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture PAR-1 Expressing Cells Plate Plate Cells in Microplate Culture->Plate Dye Load Cells with Calcium Dye Plate->Dye Add_Compound Add FLLRN or FLLRN-NH2 Dye->Add_Compound Measure Measure Fluorescence Add_Compound->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 / IC50 Plot->Calculate Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Collect Whole Blood PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Aggregometer Place PRP in Aggregometer PRP->Aggregometer Add_Peptide Add Peptide (FLLRN or FLLRN-NH2) Aggregometer->Add_Peptide Record Record Light Transmittance Add_Peptide->Record Analyze_Curve Analyze Aggregation Curve Record->Analyze_Curve Determine_Efficacy Determine EC50 / IC50 Analyze_Curve->Determine_Efficacy

References

Comparative Analysis of H-Phe-Leu-Leu-Arg-Asn-OH Cross-Reactivity with Protease-Activated Receptors (PARs)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity of the pentapeptide H-Phe-Leu-Leu-Arg-Asn-OH for PAR1, PAR2, PAR3, and PAR4.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes, including thrombosis, inflammation, and cancer. Their activation mechanism involves proteolytic cleavage of the N-terminal domain, unmasking a tethered ligand that binds to and activates the receptor. Synthetic peptides mimicking this tethered ligand can also act as agonists. The hexapeptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN), also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), is a well-established and selective agonist for PAR1. The subject of this guide, this compound (FLLRN), is an N-terminally truncated form of TRAP-6, corresponding to residues 2-6. Understanding the cross-reactivity of this pentapeptide with other members of the PAR family is crucial for its potential therapeutic applications and as a pharmacological tool.

This guide provides a comparative overview of the known interactions of this compound with PAR1, PAR2, PAR3, and PAR4, supported by available data and detailed experimental methodologies.

Cross-Reactivity Profile of this compound with PARs

Currently, there is a notable lack of direct, quantitative experimental data on the cross-reactivity of the specific pentapeptide this compound (FLLRN) with the full panel of PARs (PAR1, PAR2, PAR3, and PAR4). Most of the available literature focuses on the parent hexapeptide, SFLLRN (TRAP-6), which is widely recognized as a selective PAR1 agonist.

One commercially available source has ambiguously described FLLRN as a "PAR1-specific antagonist peptide." This claim, however, is not substantiated by extensive peer-reviewed experimental data and contradicts the peptide's origin as a fragment of a potent PAR1 agonist. Therefore, its functional activity—whether agonistic or antagonistic—and its selectivity profile require direct experimental verification.

Given the absence of specific data for FLLRN, the following table summarizes the activity of the parent peptide, SFLLRN, to provide a baseline for potential cross-reactivity. The removal of the N-terminal serine residue in FLLRN may alter its binding affinity and efficacy at these receptors.

ReceptorPeptideAgonist/AntagonistActivity (EC50/Ki)Citation
PAR1 SFLLRN (TRAP-6)AgonistEC50: ~0.5 - 2 µM (platelet aggregation, calcium mobilization)[1][2]
PAR2 SFLLRN (TRAP-6)Weak or no activity-[3]
PAR3 SFLLRN (TRAP-6)No activating peptide identified-
PAR4 SFLLRN (TRAP-6)No activity-[4][5]

Note: The data presented is for the parent peptide H-Ser-Phe-Leu-Leu-Arg-Asn-OH (SFLLRN). Direct experimental validation is required to determine the precise activity of this compound (FLLRN) at each PAR.

Experimental Protocols for Assessing PAR Cross-Reactivity

To determine the cross-reactivity profile of this compound, functional assays such as calcium mobilization and radioligand binding assays are essential.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation, a common downstream signaling event for PARs.

Objective: To determine the agonist or antagonist activity and potency (EC50 or IC50) of this compound at PAR1, PAR2, and PAR4.

Materials:

  • HEK293 cells stably expressing human PAR1, PAR2, or PAR4.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound and known PAR agonists/antagonists.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the PAR-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.

  • Assay Measurement:

    • Place the microplate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a set period.

    • Use the automated injector to add the test compounds to the wells while continuously recording the fluorescence intensity.

    • Monitor the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for PAR1, PAR2, and PAR4.

Materials:

  • Cell membranes prepared from cells overexpressing PAR1, PAR2, or PAR4.

  • Radiolabeled PAR ligands (e.g., [3H]-SFLLRN for PAR1).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • This compound and unlabeled control ligands.

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or unlabeled control ligands.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate competition binding curves by plotting the percentage of specific binding against the concentration of the test compound. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for PAR1 activation and a typical workflow for assessing peptide cross-reactivity.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates targets Agonist Agonist (e.g., SFLLRN) Agonist->PAR1 Binds Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assay Phase 2: Cross-Reactivity Assays cluster_analysis Phase 3: Data Analysis & Interpretation Peptide_Synthesis Peptide Synthesis (this compound) Ca_Assay Calcium Mobilization Assay Peptide_Synthesis->Ca_Assay Binding_Assay Radioligand Binding Assay Peptide_Synthesis->Binding_Assay Cell_Culture Cell Line Culture (PAR1, PAR2, PAR4 expressing) Cell_Culture->Ca_Assay Cell_Culture->Binding_Assay Dose_Response Generate Dose-Response Curves Ca_Assay->Dose_Response Binding_Assay->Dose_Response EC50_Ki Calculate EC50 / Ki Values Dose_Response->EC50_Ki Comparison Compare Activity Across PARs EC50_Ki->Comparison

References

Comparative Bioassay Analysis of H-Phe-Leu-Leu-Arg-Asn-OH and Other PAR-1 Activating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of bioassay data for the synthetic peptide H-Phe-Leu-Leu-Arg-Asn-OH and related compounds that activate the Protease-Activated Receptor 1 (PAR-1). Direct quantitative bioassay data for this compound is not extensively available in the public domain. Therefore, this guide focuses on the well-characterized and structurally similar PAR-1 agonist, SFLLRN (H-Ser-Phe-Leu-Leu-Arg-Asn-NH2), to provide a relevant comparative framework. The data presented here is intended to serve as a valuable resource for researchers investigating PAR-1 signaling and developing novel therapeutics targeting this receptor.

Comparative Analysis of PAR-1 Agonist Potency

The biological activity of PAR-1 activating peptides is typically quantified by their potency (often represented by the half-maximal effective concentration, EC50) in functional assays. Lower EC50 values indicate higher potency. The following table summarizes the reported EC50 values for thrombin and the synthetic peptide SFLLRN in inducing platelet aggregation, a key physiological response mediated by PAR-1 activation.

AgonistAssaySpeciesEC50
α-ThrombinPlatelet AggregationHuman0.17-0.35 nM[1]
SFLLRNPlatelet AggregationHuman2-10 µM[1]

Experimental Protocols

Detailed methodologies for key bioassays are crucial for the reproducibility and validation of experimental findings. Below are protocols for two common assays used to assess the activity of PAR-1 agonists.

Platelet Aggregation Assay

This assay measures the ability of a test compound to induce the clumping of platelets, a process initiated by PAR-1 activation.

Principle: Platelet-rich plasma (PRP) is treated with a PAR-1 agonist. The resulting aggregation of platelets is measured by the change in light transmittance through the PRP sample over time using an aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place a small volume of the PRP in a cuvette with a stir bar and place it in the aggregometer.

    • Establish a baseline reading of light transmittance.

    • Add the PAR-1 agonist (e.g., this compound, SFLLRN, or thrombin) at various concentrations to the cuvette.

    • Record the change in light transmittance over a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is calculated from the change in light transmittance.

    • Plot the percentage of aggregation against the logarithm of the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]) following the activation of PAR-1, which is coupled to Gq proteins and subsequent release of calcium from intracellular stores.

Principle: Cells expressing PAR-1 are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist, the increase in intracellular calcium leads to a change in the fluorescence intensity of the dye, which can be measured using a fluorometric plate reader.

Procedure:

  • Cell Culture:

    • Culture cells endogenously expressing or recombinantly overexpressing PAR-1 (e.g., HEK293 or CHO cells) in an appropriate growth medium.

    • Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

  • Assay:

    • After incubation, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Add the PAR-1 agonist at various concentrations to the wells.

    • Measure the fluorescence intensity before and after the addition of the agonist over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Visualizing Molecular Pathways and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PAR1 PAR-1 Gq Gq PAR1->Gq activates Thrombin Thrombin Thrombin->PAR1 Cleavage & Activation SFLLRN This compound (or SFLLRN) SFLLRN->PAR1 Direct Activation PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC co-activates Cellular_Response Platelet Aggregation, Secretion, etc. Ca2+->Cellular_Response PKC->Cellular_Response

Caption: PAR-1 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start Cell_Culture Culture PAR-1 Expressing Cells Start->Cell_Culture Seed_Cells Seed Cells in Microplate Cell_Culture->Seed_Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Seed_Cells->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Add_Agonist Add Peptide Agonist (e.g., this compound) Wash->Add_Agonist Measure_Fluorescence Measure Fluorescence Change (FLIPR) Add_Agonist->Measure_Fluorescence Plot_Data Plot Dose-Response Curve Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 Value Plot_Data->Calculate_EC50 End End Calculate_EC50->End

Caption: Calcium Mobilization Assay Workflow

References

Safety Operating Guide

Proper Disposal of H-Phe-Leu-Leu-Arg-Asn-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of the peptide H-Phe-Leu-Leu-Arg-Asn-OH is critical for maintaining laboratory safety and environmental compliance. While this specific peptide may not be classified as hazardous, it is imperative to follow established laboratory protocols for chemical and biological waste. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Summary of Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or liquid) and whether it has been in contact with biological materials. All waste should be clearly labeled and segregated according to institutional and local regulations.

Waste TypeDisposal MethodKey Considerations
Solid, Non-Contaminated Peptide Chemical WasteCollect in a designated, sealed, and clearly labeled container for solid chemical waste.
Liquid (Aqueous Solution), Non-Contaminated Peptide Chemical or Sewer (with restrictions)For small quantities, check local regulations for sewer disposal eligibility. If permissible, neutralize pH to between 6 and 8 and flush with copious amounts of water. Otherwise, collect in a labeled container for aqueous chemical waste.
Biologically Contaminated Peptide (Solid or Liquid) Biohazardous WasteCollect in a designated, leak-proof, and clearly labeled biohazard container. Decontaminate via autoclaving or chemical disinfection before final disposal.[1]
Contaminated Labware (e.g., pipette tips, tubes) Biohazardous or Chemical WasteSegregate based on the nature of the contamination. Sharps must be placed in a designated sharps container.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Waste Identification cluster_1 Biohazardous Waste Stream cluster_2 Chemical Waste Stream start Start: this compound Waste Generated is_contaminated Biologically Contaminated? start->is_contaminated bio_waste Collect in Labeled Biohazard Container is_contaminated->bio_waste Yes is_liquid Liquid or Solid? is_contaminated->is_liquid No decontaminate Decontaminate (Autoclave or Chemical) bio_waste->decontaminate bio_disposal Dispose as per Institutional Protocol decontaminate->bio_disposal solid_waste Collect in Labeled Solid Chemical Waste is_liquid->solid_waste Solid liquid_waste Collect in Labeled Aqueous Chemical Waste is_liquid->liquid_waste Liquid chem_disposal Dispose via EHS Pickup solid_waste->chem_disposal liquid_waste->chem_disposal

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Non-Contaminated this compound

This pertains to the pure peptide in solid form or dissolved in a non-hazardous solvent.

Solid Waste:

  • Carefully sweep or transfer the solid peptide into a designated chemical waste container.

  • Ensure the container is made of a compatible material, is properly sealed, and is clearly labeled with the full chemical name: "this compound".

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Aqueous Solutions:

  • Consult Local Regulations: Before considering sewer disposal, always check your institution's and local municipality's regulations regarding the disposal of non-hazardous chemical waste down the drain. Some jurisdictions prohibit the disposal of any laboratory chemicals via the sanitary sewer.

  • pH Neutralization: If sewer disposal is permitted for small quantities of non-hazardous, water-soluble materials, first neutralize the solution to a pH between 6 and 8.[2]

  • Dilution and Flushing: Pour the neutralized solution down the drain, followed by a large volume of running water (at least 20 parts water to 1 part waste solution) to ensure adequate dilution.[2]

  • Collection as Aqueous Waste: If sewer disposal is not permitted, or if the solution contains other hazardous chemicals, it must be collected as aqueous chemical waste. Pour the solution into a designated, properly labeled container for aqueous waste. Store this container in a satellite accumulation area for EHS pickup.

Biologically Contaminated this compound

This includes the peptide that has been used in cell culture, in animal studies, or has come into contact with any biological material such as proteins or nucleic acids.[3]

  • Segregation: All materials contaminated with this compound in a biological context must be treated as biohazardous waste.[1]

  • Collection:

    • Liquids: Collect liquid biohazardous waste in a leak-proof container that can be autoclaved.

    • Solids: Collect solid biohazardous waste (e.g., contaminated labware, gloves) in a designated biohazard bag within a rigid container.[1]

    • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container.[1]

  • Decontamination:

    • Autoclaving: The preferred method for decontaminating biohazardous waste is autoclaving. Follow your institution's specific protocols for autoclave operation.

    • Chemical Disinfection: For liquid waste, chemical disinfection with an appropriate disinfectant (e.g., 10% bleach solution) for a sufficient contact time (typically at least 20 minutes) may be an alternative.[1] However, autoclaving is generally recommended.

  • Final Disposal: After decontamination, the waste can typically be disposed of as regular trash, provided it is rendered non-hazardous. Always follow your institution's specific procedures for disposing of decontaminated biohazardous waste.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its waste.

  • Ventilation: Handle the solid peptide in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.

  • Spill Response: In case of a spill, contain the spill with an absorbent material. For solid spills, carefully sweep up the material to avoid creating dust. Clean the area with soap and water. Dispose of all cleanup materials as chemical waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

Personal protective equipment for handling H-Phe-Leu-Leu-Arg-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Phe-Leu-Leu-Arg-Asn-OH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure laboratory safety and maintain the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, a standard set of personal protective equipment should be utilized to minimize exposure and ensure personal safety.[1][2]

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesStandard laboratory grade.
Body Protection Laboratory coatWorn at all times in the designated research area.[2]
Eye Protection Chemical safety glasses or splash gogglesGoggles are recommended when handling solutions to protect against splashes.[3]
Respiratory Protection Dust mask or respiratorRecommended when handling larger quantities of the lyophilized powder to avoid inhalation.[4]
Operational Plan: From Receipt to Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Upon receipt, the lyophilized peptide should be stored in a cool, dark place. For long-term stability, it is recommended to store the peptide at -20°C or colder.[5] Exposure to moisture and bright light should be minimized.[5]

Before use, allow the peptide container to equilibrate to room temperature in a desiccator to prevent moisture absorption upon opening.[4] When weighing the lyophilized powder, do so in a clean, designated area, and consider using a fume hood or biosafety cabinet to limit inhalation exposure.[2]

For reconstitution, there is no universal solvent for all peptides. The choice of solvent will depend on the experimental requirements. It is advisable to test the solubility of a small portion of the peptide first. For peptides with residues like Asparagine (Asn), using sterile, oxygen-free buffers with a pH between 5 and 6 can help prolong the storage life of the solution.[4] Sonication may aid in dissolving the peptide, but excessive heating should be avoided.[4]

Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Peptide solutions should be stored frozen at -20°C or colder.[4] The long-term storage of peptide solutions is generally not recommended due to potential chemical degradation.[4]

Disposal Plan

Dispose of unused peptide and contaminated materials in accordance with institutional, local, and federal guidelines for laboratory reagents. Unused solutions and contaminated disposables such as gloves and tubes should be placed in a designated chemical waste container.[1]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures:

Exposure RouteProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[2]
Eye Contact Flush the eyes with water for at least 15 minutes.[2]
Inhalation Move the individual to fresh air.
Ingestion Rinse the mouth with water, provided the person is conscious. Do not induce vomiting.

In all cases of significant exposure, seek immediate medical attention.[1] Any spills should be cleaned up using appropriate spill kits, and the area should be thoroughly washed after material pickup is complete.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Usage and Storage cluster_3 Disposal A Receive and Inspect Peptide B Store Lyophilized Peptide (-20°C or colder) A->B C Equilibrate to Room Temperature (in desiccator) B->C D Wear Appropriate PPE (Gloves, Lab Coat, Goggles) C->D E Weigh Lyophilized Powder (in fume hood if necessary) D->E F Reconstitute in Appropriate Solvent E->F G Use in Experiment F->G H Aliquot Remaining Solution F->H J Dispose of Contaminated Materials (in chemical waste) G->J I Store Aliquots at -20°C or colder H->I K Dispose of Unused Peptide Solution (as chemical waste) I->K

Caption: General laboratory workflow for the safe handling of synthetic peptides.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.